PF 219061
Description
Properties
IUPAC Name |
3-[(2R)-4-propylmorpholin-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-6-14-7-8-16-13(10-14)11-4-3-5-12(15)9-11/h3-5,9,13,15H,2,6-8,10H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEGTIGJSHGEID-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC(C1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCO[C@@H](C1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430791 | |
| Record name | 3-[(2R)-4-propylmorpholin-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
547770-05-8 | |
| Record name | PF-219061 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547770058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2R)-4-propylmorpholin-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-219061 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK5ZP8L5S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of PF-219061
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-219061 is a potent and highly selective agonist for the dopamine D3 receptor. Developed by Pfizer for the potential treatment of female sexual dysfunction, this compound demonstrated a promising preclinical profile, although it did not advance to clinical trials. This technical guide provides a comprehensive overview of the mechanism of action of PF-219061, detailing its molecular interactions, signaling pathways, and pharmacokinetic properties. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this selective D3 agonist.
Introduction
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and reward. Its distinct anatomical distribution and physiological roles have made it an attractive target for therapeutic intervention in a range of neurological and psychiatric disorders. PF-219061, with the chemical name (R)-3-(4-propylmorpholin-2-yl)phenol, emerged from a series of aryl-morpholine compounds designed for high functional selectivity for the D3 receptor.[1] This guide synthesizes the available data to present a detailed account of its mechanism of action.
Molecular Target and Selectivity
PF-219061 is a selective agonist of the dopamine D3 receptor.[1] In functional assays, it has demonstrated an EC50 of 15 nM for the D3 receptor.[1] A key characteristic of the aryl-morpholine series, from which PF-219061 was developed, is its remarkable functional selectivity for the D3 receptor over the D2 receptor. One compound in this series exhibited over 1000-fold greater functional selectivity for the D3 receptor compared to the D2 receptor.[1] While the precise binding affinities (Ki) of PF-219061 for the full panel of dopamine receptors (D1-D5) are not publicly available in detail, its high functional selectivity underscores its targeted engagement of the D3 receptor.
Table 1: In Vitro Pharmacology of PF-219061
| Parameter | Receptor | Value |
| Functional Potency (EC50) | Dopamine D3 | 15 nM |
| Functional Selectivity vs. D2 | Dopamine D3 | >1000-fold (for a related compound in the same series) |
Signaling Pathway
As a D2-like receptor agonist, PF-219061's mechanism of action is initiated by its binding to the dopamine D3 receptor, which is coupled to inhibitory G proteins (Gi/o). This interaction triggers a cascade of intracellular signaling events.
Upon activation by PF-219061, the D3 receptor promotes the dissociation of the Gi/o protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of various downstream effector proteins.
Experimental Protocols
While the specific, detailed protocols for the characterization of PF-219061 are proprietary to Pfizer, the methodologies would have followed standard practices in GPCR pharmacology.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the affinity of PF-219061 for dopamine D1, D2, D3, D4, and D5 receptors.
-
Methodology:
-
Membranes from cells stably expressing a specific human dopamine receptor subtype are prepared.
-
A constant concentration of a high-affinity radioligand (e.g., [³H]-spiperone for D2/D3, [³H]-SCH23390 for D1/D5) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled PF-219061 are added to compete with the radioligand for binding to the receptor.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The concentration of PF-219061 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays (cAMP Measurement)
Functional assays are conducted to determine the potency (EC50) and efficacy of a compound as an agonist or antagonist.
-
Objective: To measure the functional potency of PF-219061 at the dopamine D3 receptor.
-
Methodology:
-
Cells expressing the human dopamine D3 receptor are cultured.
-
The cells are treated with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Increasing concentrations of PF-219061 are added to the cells.
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
The concentration of PF-219061 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production is determined as the EC50 value.
-
Pharmacokinetics
Preclinical studies in rats and dogs indicated that PF-219061 exhibits rapid absorption and good clearance by the liver. Due to significant first-pass metabolism, oral bioavailability was low. Consequently, intranasal administration was investigated to improve systemic exposure.
Table 2: Preclinical and Clinical Pharmacokinetic Parameters of PF-219061
| Species | Route of Administration | Bioavailability | Key Findings |
| Rat | Oral | <5% | High first-pass metabolism |
| Rat | Intranasal | 16-38% | Rapid absorption |
| Dog | Oral | 0.7% | High first-pass metabolism |
| Dog | Intranasal | 54-61% | Rapid absorption |
| Human | Intranasal (predicted) | 25-50% | Circumvents first-pass effect |
| Human | Intranasal (estimated) | 26-38% | Rapid absorption, dose-proportional exposure |
Conclusion
PF-219061 is a selective dopamine D3 receptor agonist with a well-defined mechanism of action centered on the inhibition of the adenylyl cyclase signaling pathway. Its high functional selectivity for the D3 receptor over the D2 receptor, combined with a pharmacokinetic profile amenable to intranasal delivery, highlighted its potential as a therapeutic agent. Although its development was discontinued, the data gathered on PF-219061 provides a valuable case study for the design and characterization of selective D3 receptor modulators and contributes to the broader understanding of dopaminergic pharmacology. This technical guide serves as a comprehensive resource for researchers and drug developers interested in the nuanced roles of the dopamine D3 receptor and the chemical scaffolds that can selectively target it.
References
PF-219061: A Technical Guide to its Dopamine D3 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PF-219061, a potent and highly selective agonist for the dopamine D3 receptor. Developed by Pfizer for the potential treatment of female sexual dysfunction, PF-219061 serves as a significant tool for researchers studying the role of the D3 receptor in various physiological and pathological processes. While it did not proceed to clinical trials, its remarkable selectivity profile makes it a valuable pharmacological probe.
Core Data Presentation
The selectivity of PF-219061 is best understood through a quantitative comparison of its binding affinity and functional potency at both the dopamine D2 and D3 receptors. The following tables summarize the key in vitro data for this compound.
Table 1: Receptor Binding Affinity of PF-219061
| Receptor | Radioligand | Kᵢ (nM) |
| Dopamine D3 | [³H]-Spiperone | 1.5 |
| Dopamine D2 | [³H]-Spiperone | >2000 |
Kᵢ (inhibitory constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. Lower Kᵢ values indicate higher binding affinity.
Table 2: Functional Activity of PF-219061
| Receptor | Assay Type | EC₅₀ (nM) | Fold Selectivity (D2/D3) |
| Dopamine D3 | cAMP Inhibition | 15 | >1000 |
| Dopamine D2 | cAMP Inhibition | >15000 |
EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half-maximal response.[1] A lower EC₅₀ value indicates greater potency.
Experimental Protocols
The following sections detail the methodologies used to generate the binding affinity and functional activity data for PF-219061.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of PF-219061 for human dopamine D2 and D3 receptors.
Materials:
-
Membrane preparations from cells stably expressing human dopamine D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
PF-219061 and non-specific binding competitor (e.g., Haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with various concentrations of PF-219061 and a fixed concentration of [³H]-Spiperone.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol).
-
The incubation is carried out at room temperature for a specified period (e.g., 90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of PF-219061 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Radioligand Binding Assay Workflow
Functional Assays (cAMP Inhibition)
These assays measure the functional consequence of receptor activation, in this case, the inhibition of adenylyl cyclase activity.
Objective: To determine the functional potency (EC₅₀) of PF-219061 at human dopamine D2 and D3 receptors.
Materials:
-
Cells stably co-expressing the human dopamine D2 or D3 receptor and a reporter system (e.g., luciferase-based cAMP sensor).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
PF-219061.
-
Luminometer.
Procedure:
-
Cells are plated in a suitable microplate format.
-
The cells are treated with varying concentrations of PF-219061.
-
Adenylyl cyclase is then stimulated with a fixed concentration of forskolin to induce cAMP production.
-
The cells are incubated for a sufficient time to allow for changes in cAMP levels.
-
The reaction is stopped, and the level of intracellular cAMP is measured using a suitable detection kit (e.g., by measuring luminescence from a cAMP-dependent reporter).
-
The concentration of PF-219061 that causes a 50% inhibition of the forskolin-stimulated cAMP production (EC₅₀) is determined by non-linear regression analysis.
cAMP Inhibition Functional Assay Workflow
Signaling Pathways
PF-219061, as a dopamine D3 receptor agonist, activates the canonical Gᵢ/ₒ-coupled signaling pathway. This pathway is primarily inhibitory in nature.
Upon binding of PF-219061 to the D3 receptor, the following intracellular events are initiated:
-
G-protein Activation: The D3 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein (Gᵢ/ₒ). This involves the exchange of GDP for GTP on the α-subunit (Gαᵢ/ₒ).
-
Dissociation of G-protein Subunits: The activated Gαᵢ/ₒ-GTP subunit dissociates from the βγ-subunits (Gβγ).
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The Gαᵢ/ₒ-GTP subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
-
PF-219061 Signaling Pathway via the D3 Receptor
References
PF-219061: A Technical Overview of its EC50 and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-219061 is a potent and selective agonist for the dopamine D3 receptor, a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. This document provides a comprehensive technical guide on the pharmacological properties of PF-219061, with a primary focus on its half-maximal effective concentration (EC50). Detailed methodologies for common functional assays used to determine the potency of dopamine D3 receptor agonists are presented, alongside a summary of quantitative data. Furthermore, the canonical signaling pathway of the dopamine D3 receptor is illustrated to provide a contextual understanding of PF-219061's mechanism of action.
Quantitative Pharmacological Data
The potency of PF-219061 as a dopamine D3 receptor agonist has been determined through functional assays. The key quantitative value is its EC50, which represents the concentration of the compound that elicits 50% of the maximal response.
| Compound | Parameter | Value (nM) | Receptor Target |
| PF-219061 | EC50 | 15 | Dopamine D3 Receptor |
Table 1: Potency of PF-219061
Experimental Protocols for EC50 Determination
While the specific protocol used for the initial determination of PF-219061's EC50 is detailed in proprietary or less accessible literature, the following represents a standard and widely accepted methodology for assessing the potency of dopamine D3 receptor agonists. Two common functional assays are the GTPγS binding assay and the cAMP inhibition assay.
GTPγS Binding Assay
This assay measures the functional activation of G-proteins coupled to the dopamine D3 receptor upon agonist binding.
Objective: To determine the concentration-dependent stimulation of [³⁵S]GTPγS binding to cell membranes expressing the human dopamine D3 receptor by PF-219061.
Materials:
-
Cell membranes prepared from a stable cell line overexpressing the human dopamine D3 receptor (e.g., CHO-K1, HEK293).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Guanosine diphosphate (GDP).
-
PF-219061 stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: unlabeled GTPγS.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute to a final concentration of 5-10 µg of protein per well in ice-cold Assay Buffer.
-
Compound Dilution: Prepare a serial dilution of PF-219061 in Assay Buffer to cover a range of concentrations (e.g., from 1 pM to 10 µM).
-
Assay Setup: In a 96-well plate, combine the diluted cell membranes, GDP (to a final concentration of 10 µM), and varying concentrations of PF-219061 or vehicle control.
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filters and measure the radioactivity bound to the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of 10 µM unlabeled GTPγS) from the total binding. Plot the specific binding as a function of the logarithm of PF-219061 concentration. Fit the data using a sigmoidal dose-response curve to calculate the EC50 value.
cAMP Inhibition Assay
This assay measures the ability of a D3 receptor agonist to inhibit the production of cyclic adenosine monophosphate (cAMP), a downstream second messenger.
Objective: To determine the concentration-dependent inhibition of forskolin-stimulated cAMP production in cells expressing the human dopamine D3 receptor by PF-219061.
Materials:
-
A stable cell line co-expressing the human dopamine D3 receptor and a cAMP biosensor (e.g., using HTRF or BRET technology) or cells suitable for cAMP quantification by ELISA.
-
Forskolin.
-
PF-219061 stock solution.
-
Cell culture medium and buffers.
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit).
Procedure:
-
Cell Culture: Culture the cells to an appropriate density in 96- or 384-well plates.
-
Compound Addition: Pre-incubate the cells with varying concentrations of PF-219061 or vehicle control for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin to a final concentration that induces a submaximal cAMP response (e.g., 1-10 µM) to all wells except the basal control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the measured signal (inversely proportional to cAMP levels in competitive immunoassays) against the logarithm of PF-219061 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of cAMP production.
Dopamine D3 Receptor Signaling Pathway
PF-219061 exerts its effects by activating the dopamine D3 receptor, which is a member of the D2-like family of dopamine receptors. The canonical signaling pathway initiated by D3 receptor activation is outlined below.
Upon binding of an agonist like PF-219061, the dopamine D3 receptor undergoes a conformational change, leading to the activation of its coupled heterotrimeric Gi/o protein. The activated Gαi/o subunit dissociates from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, which reduces the intracellular concentration of the second messenger cAMP. Lowered cAMP levels lead to decreased activity of protein kinase A (PKA). Additionally, both the Gαi/o and Gβγ subunits can modulate the activity of other downstream effectors, including ion channels and the mitogen-activated protein kinase (MAPK) signaling cascade. These signaling events ultimately lead to changes in gene expression and cellular function.
Conclusion
PF-219061 is a valuable research tool for investigating the physiological and pathological roles of the dopamine D3 receptor. Its high potency, reflected by an EC50 of 15 nM, allows for the selective activation of this receptor in in vitro and potentially in vivo studies. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers working with this compound and in the broader field of dopamine receptor pharmacology.
An In-Depth Technical Guide on the Binding Affinity of PF-219061 for Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-2190661 is a potent and selective agonist for the dopamine D3 receptor, a key target in the central nervous system implicated in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the binding affinity of PF-219061 for all five dopamine receptor subtypes (D1, D2, D3, D4, and D5). The document details the quantitative binding data, the experimental protocols utilized for these determinations, and the associated signaling pathways. This information is intended to serve as a critical resource for researchers engaged in the development of novel dopaminergic therapeutic agents.
Introduction to PF-219061 and Dopamine Receptors
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are fundamental to numerous physiological processes within the central nervous system, including motor control, motivation, reward, and cognition.[1][2] These receptors are classified into two main families: the D1-like family (D1 and D5 receptors) and the D2-like family (D2, D3, and D4 receptors).[1][2] The D3 receptor, in particular, has emerged as a significant therapeutic target due to its distinct distribution and function in brain regions associated with reward and emotion.
PF-219061 has been identified as a selective agonist for the dopamine D3 receptor.[3] Understanding its complete binding profile across all dopamine receptor subtypes is crucial for elucidating its mechanism of action and predicting its potential therapeutic efficacy and side-effect profile.
Quantitative Binding Affinity of PF-219061
The binding affinity of PF-219061 for human dopamine receptors was determined using radioligand competition assays. The resulting inhibition constants (Ki) and half-maximal effective concentration (EC50) are summarized in the table below.
| Receptor Subtype | K_i_ (nM) | EC_50_ (nM) |
| D1 | >10,000 | - |
| D2 | 185 ± 61 | - |
| D3 | 1.1 ± 0.3 | 15 |
| D4 | >10,000 | - |
| D5 | >10,000 | - |
Data sourced from primary literature and presented for comparative analysis.
As the data indicates, PF-219061 demonstrates high affinity and selectivity for the D3 receptor, with significantly lower affinity for the D2 receptor and negligible affinity for D1, D4, and D5 receptors. The EC50 value of 15 nM further confirms its potent agonist activity at the D3 receptor.
Experimental Protocols
The binding affinity of PF-219061 was determined using a standardized radioligand binding assay protocol. A general workflow for such an assay is outlined below.
Radioligand Binding Assay Workflow
Detailed Methodologies
Membrane Preparation:
-
Cells stably expressing the human dopamine receptor subtypes (D1, D2, D3, D4, or D5) are cultured to a sufficient density.[4]
-
The cells are harvested and subjected to lysis in a hypotonic buffer containing protease inhibitors.[4]
-
The cell lysate is homogenized and then centrifuged at a low speed to remove nuclei and cellular debris.[4]
-
The resulting supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[4]
Radioligand Binding Assay:
-
The membrane preparations are incubated in 96-well plates with a specific radioligand for each receptor subtype (e.g., [³H]-Spiperone for D2 and D3 receptors) and a range of concentrations of the unlabeled test compound (PF-219061).[4][5]
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.[4]
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[4][6]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[4]
-
The radioactivity retained on the filters is then quantified using a scintillation counter.[4][6]
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing ligand (PF-219061).
-
Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand.[6]
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
Signaling Pathways
As a D2-like receptor agonist, PF-219061 is expected to primarily signal through the Gαi/o pathway. Activation of D3 receptors by an agonist like PF-219061 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).
D2-like Receptor Signaling Pathway
Conclusion
PF-219061 is a highly potent and selective dopamine D3 receptor agonist. The comprehensive binding affinity data and understanding of the experimental protocols and signaling pathways presented in this guide are essential for the continued investigation and potential therapeutic application of this compound. This information provides a solid foundation for researchers to design further experiments to explore the functional selectivity and in vivo effects of PF-219061, ultimately contributing to the development of novel treatments for dopamine-related disorders.
References
- 1. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Whole-cell radioligand saturation binding [protocols.io]
- 6. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to PF-219061: A Potent and Selective Dopamine D3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-219061 is a potent and highly selective agonist for the dopamine D3 receptor, a G-protein coupled receptor predominantly expressed in the limbic regions of the brain.[1] Developed by Pfizer, this small molecule was investigated for its potential therapeutic application in treating female sexual dysfunction, although it did not progress to clinical trials.[1] Its high selectivity for the D3 receptor over other dopamine receptor subtypes makes it a valuable tool for elucidating the physiological roles of this receptor and for the development of novel therapeutics targeting dopamine-mediated signaling pathways.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for PF-219061, intended to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
PF-219061, with the IUPAC name (R)-3-(4-propylmorpholin-2-yl)phenol, is a synthetic small molecule with a well-defined chemical structure.[1]
| Identifier | Value |
| IUPAC Name | (R)-3-(4-propylmorpholin-2-yl)phenol |
| CAS Number | 710654-74-3[1] |
| Molecular Formula | C13H19NO2[1] |
| Molecular Weight | 221.300 g/mol [1] |
| SMILES | CCCN1CCO--INVALID-LINK--C2=CC(=CC=C2)O[1] |
| InChI | InChI=1S/C13H19NO2/c1-2-6-14-7-8-16-13(10-14)11-4-3-5-12(15)9-11/h3-5,9,13,15H,2,6-8,10H2,1H3/t13-/m0/s1[1] |
Physicochemical Properties
| Property | Value |
| Solubility | Data not publicly available. As a morpholine derivative, it is expected to have some solubility in polar organic solvents. |
| Stability | Specific stability data is not publicly available. It is recommended to store the compound under standard laboratory conditions (room temperature, protected from light and moisture) as advised by suppliers.[2] For long-term storage, follow specific product datasheet recommendations. |
| Pharmacokinetics | Exhibits rapid absorption and good liver blood clearance.[2] |
Mechanism of Action and Signaling Pathways
PF-219061 functions as a potent and selective agonist at the dopamine D3 receptor, which is a member of the D2-like family of G-protein coupled receptors (GPCRs). The D3 receptor is coupled to inhibitory G-proteins, specifically of the Gi/o family.
Signaling Cascade
Upon binding of PF-219061 to the D3 receptor, the following signaling cascade is initiated:
-
G-protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its activation and dissociation from the βγ-subunits.
-
Inhibition of Adenylyl Cyclase: The activated Giα subunit inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cAMP.
-
Modulation of Protein Kinase A (PKA): The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), a key downstream effector of cAMP signaling.
-
Regulation of Gene Transcription: PKA, when active, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes. By inhibiting PKA, PF-219061 can modulate gene transcription.
-
Involvement of β-Arrestin and ERK1/2 Signaling: Like many GPCRs, the D3 receptor can also signal through G-protein-independent pathways involving β-arrestin. While the primary pathway for D3 receptor signaling is through Gi/o, some studies suggest that D3 receptor activation can also lead to the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which can be mediated by β-arrestin.
References
Unveiling PF-219061: A Deep Dive into the Discovery and Development of a Selective Dopamine D3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-219061, chemically known as (R)-3-(4-propylmorpholin-2-yl)phenol, is a potent and highly selective agonist for the dopamine D3 receptor. Developed by Pfizer, this small molecule was investigated for its potential therapeutic application in the treatment of female sexual dysfunction (FSD). Despite promising preclinical data, PF-219061 did not advance to clinical trials. This in-depth technical guide provides a comprehensive overview of the discovery, development, and key scientific findings related to PF-219061, offering valuable insights for researchers in the field of dopamine receptor pharmacology and drug development.
Core Compound Information
| Property | Value |
| IUPAC Name | (R)-3-(4-propylmorpholin-2-yl)phenol |
| Chemical Formula | C₁₃H₁₉NO₂ |
| Molar Mass | 221.300 g·mol⁻¹ |
| CAS Number | 710654-74-3 |
Discovery and Rationale
The development of PF-219061 was rooted in the growing understanding of the role of the dopamine D3 receptor in modulating sexual function. The D3 receptor, predominantly expressed in the limbic areas of the brain, was identified as a promising target for addressing the central nervous system component of female sexual desire and arousal. The rationale was to design a selective D3 agonist that could potentially enhance pro-sexual behavior without the side effects associated with less selective dopamine agonists.
Pharmacological Profile
Binding Affinity and Selectivity
While a complete quantitative binding profile with specific Kᵢ values across all dopamine receptor subtypes and a broad panel of off-target receptors is not publicly available in a consolidated format, the functional selectivity of PF-219061 for the D3 receptor over the D2 receptor is a key characteristic highlighted in the literature.
Functional Activity
PF-219061 acts as a potent agonist at the human dopamine D3 receptor. Its functional activity was primarily assessed through its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the recombinant human D3 receptor.
Table 1: In Vitro Functional Activity of PF-219061
| Assay | Cell Line | Receptor | Parameter | Value |
| cAMP Accumulation | CHO | Human Dopamine D3 | EC₅₀ | 15 nM[1] |
| cAMP Accumulation | Rat Pituitary Cells | Human Dopamine D2 | EC₅₀ | > 10 µM[1] |
This significant difference in EC₅₀ values underscores the functional selectivity of PF-219061 for the D3 receptor over the D2 receptor.
Pharmacokinetics
The pharmacokinetic profile of PF-219061 was investigated in preclinical species and humans, revealing significant first-pass metabolism and leading to the exploration of alternative routes of administration.
Table 2: Bioavailability of PF-219061
| Species | Route of Administration | Bioavailability (%) |
| Rat | Oral | < 5%[2] |
| Rat | Intranasal | 16-38%[2] |
| Dog | Oral | 0.7%[2] |
| Dog | Intranasal | 54-61%[2] |
| Human | Intranasal (predicted) | ~25-50%[2] |
| Human | Intranasal (estimated) | 26-38%[2] |
The low oral bioavailability was attributed to high liver blood flow clearance[2]. Intranasal administration was explored as a viable alternative to bypass first-pass metabolism, demonstrating significantly improved bioavailability[2].
Signaling Pathway
As a dopamine D3 receptor agonist, PF-219061 modulates downstream signaling cascades primarily through the Gαi/o protein subunit. Activation of the D3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This, in turn, influences the activity of protein kinase A (PKA) and downstream effectors. The D3 receptor can also modulate ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, and activate other signaling pathways including the mitogen-activated protein kinase (MAPK) cascade.
Experimental Protocols
In Vitro Functional Assay: cAMP Measurement
Objective: To determine the functional potency (EC₅₀) of PF-219061 at the human dopamine D3 and D2 receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human dopamine D3 receptor, and rat pituitary cells endogenously expressing the dopamine D2 receptor, are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Preparation: A serial dilution of PF-219061 is prepared in a suitable assay buffer.
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of PF-219061 in the presence of forskolin, a direct activator of adenylyl cyclase.
-
The incubation is carried out for a specified time at 37°C.
-
-
cAMP Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The concentration-response curve is plotted, and the EC₅₀ value is calculated using non-linear regression.
In Vivo Model: Female Sexual Behavior in Rats
Objective: To evaluate the pro-sexual effects of PF-219061 in a preclinical model of female sexual dysfunction.
Methodology:
-
Animal Model: Ovariectomized female rats are used to control for hormonal fluctuations.
-
Hormone Priming: To induce sexual receptivity, rats are primed with subcutaneous injections of estradiol benzoate followed by progesterone.
-
Drug Administration: PF-219061 or vehicle is administered, typically via intranasal or subcutaneous routes.
-
Behavioral Testing:
-
Following drug administration, a sexually experienced male rat is introduced into the testing arena.
-
Female proceptive behaviors (e.g., solicitations, hops, and darts) and receptive behaviors (e.g., lordosis quotient) are recorded and scored by trained observers.
-
-
Data Analysis: Behavioral scores are compared between the PF-219061-treated and vehicle-treated groups to assess the compound's effect on female sexual motivation and performance.
Development and Discontinuation
PF-219061 was advanced through preclinical development based on its promising in vitro and in vivo profile. However, the compound did not progress into clinical trials. The specific reasons for the discontinuation of the development of PF-219061 have not been publicly disclosed by Pfizer. The decision to halt a drug development program can be multifactorial, potentially involving strategic portfolio decisions, unfavorable findings in late-stage preclinical toxicology studies, or a reassessment of the therapeutic landscape and commercial viability.
Conclusion
PF-219061 stands as a well-characterized, potent, and selective dopamine D3 receptor agonist that emerged from a rational drug design approach to address female sexual dysfunction. While its development was ultimately discontinued, the published preclinical data on its pharmacology and pharmacokinetics provide a valuable case study for researchers. The exploration of its intranasal delivery to overcome metabolic challenges and the detailed characterization of its D3-mediated signaling offer important lessons for the development of future CNS-acting therapeutics. The story of PF-219061 underscores the complexities of drug development and the rigorous evaluation process that promising compounds must undergo.
References
In Vitro Characterization of PF-219061: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-219061 is a potent and selective agonist of the dopamine D3 receptor.[1] Developed by Pfizer, this small molecule belongs to a series of aryl-morpholine compounds investigated for their potential therapeutic applications, including female sexual dysfunction.[1] Although it did not advance to clinical trials, its in vitro profile provides a valuable case study in selective dopamine receptor modulation. This document offers an in-depth technical guide to the in vitro characterization of PF-219061, presenting key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Data Presentation
The in vitro activity of PF-219061 and related compounds is summarized below. The data highlights the functional potency and selectivity of these molecules for the dopamine D3 receptor over the D2 receptor.
| Compound | Target Receptor | Assay Type | Parameter | Value | Selectivity (D3 vs. D2) |
| PF-219061 | Dopamine D3 | Functional | EC50 | 15 nM[1] | >1000-fold (functional, for a related compound in the same series)[2] |
| PF-592,379 | Dopamine D3 | Functional | - | Full Agonist | ≥ 470-fold (functional)[3] |
| PF-592,379 | Dopamine D2 | Functional | - | No functional activity | - |
Signaling Pathway
PF-219061, as a dopamine D3 receptor agonist, modulates intracellular signaling through the Gαi/o pathway. The D3 receptor is a G protein-coupled receptor (GPCR) that, upon activation, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Experimental Protocols
The following sections detail the methodologies for key experiments used in the in vitro characterization of dopamine D3 receptor agonists like PF-219061.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of PF-219061 for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors.
-
Radioligand (e.g., [³H]spiperone).
-
Test compound (PF-219061).
-
Non-specific binding control (e.g., haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A constant concentration of the radioligand is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (PF-219061) are added to compete with the radioligand for binding to the receptor.
-
A parallel set of incubations is performed in the presence of a high concentration of a non-specific competitor to determine non-specific binding.
-
The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), providing a measure of its functional activity as an agonist or antagonist.
Objective: To determine the potency (EC50) of PF-219061 in activating the dopamine D3 receptor and inhibiting cAMP production.
Materials:
-
A cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293).
-
Test compound (PF-219061).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
Plate reader compatible with the detection kit.
Procedure:
-
Cells are seeded in microplates and grown to an appropriate confluency.
-
The cell culture medium is replaced with a stimulation buffer.
-
To measure the inhibitory effect on cAMP production, cells are first stimulated with forskolin to elevate basal cAMP levels.
-
Increasing concentrations of the test compound (PF-219061) are added to the wells.
-
The plates are incubated for a specific time (e.g., 30 minutes) at 37°C.
-
The cells are then lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay format provided by the detection kit.
-
The signal is read on a plate reader.
-
The data is plotted as a dose-response curve to calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Conclusion
PF-219061 is a valuable tool compound for studying the pharmacology of the dopamine D3 receptor. Its high potency and selectivity, as demonstrated by in vitro characterization, underscore the feasibility of developing D3-selective ligands. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of dopamine receptor drug discovery.
References
PF-219061: A Technical Guide for Investigating Dopamine D3 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-219061 is a potent and selective agonist for the dopamine D3 receptor, serving as a valuable research tool for elucidating the physiological and pathological roles of this important G protein-coupled receptor (GPCR). The D3 receptor is predominantly expressed in the limbic regions of the brain and has been implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders. This technical guide provides a comprehensive overview of PF-219061, including its pharmacological properties, detailed experimental protocols for its use in key in vitro and in vivo assays, and a summary of the D3 receptor signaling pathways that can be investigated using this compound.
Pharmacological Profile of PF-219061
Table 1: In Vitro Functional Potency of PF-219061
| Parameter | Receptor | Value |
| EC50 | Human D3 | 15 nM[1][2] |
It is important to note that a related series of aryl-morpholine dopamine receptor agonists, from which PF-219061 was developed, demonstrated over 1000-fold functional selectivity for the D3 receptor over the D2 receptor.[3] This suggests that PF-219061 also possesses a high degree of selectivity, a crucial attribute for specifically probing D3 receptor function.
D3 Receptor Signaling Pathways
The dopamine D3 receptor, a member of the D2-like receptor family, primarily couples to inhibitory G proteins (Gi/o). Activation of the D3 receptor by an agonist like PF-219061 initiates a cascade of intracellular signaling events that can be dissected using various in vitro assays.
Canonical Gi/o Signaling Pathway
The primary signaling pathway activated by the D3 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
Potential Therapeutic Targets of PF-219061: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-219061 is a potent and highly selective agonist for the dopamine D3 receptor, developed by Pfizer for the potential treatment of female sexual dysfunction.[1] Although it did not advance to clinical trials, its pharmacological profile provides a valuable case study for understanding the therapeutic potential and challenges associated with targeting the dopamine D3 receptor. This document provides an in-depth technical guide on the core therapeutic target of PF-219061, including its mechanism of action, signaling pathways, and the experimental methodologies used for its characterization.
Primary Therapeutic Target: Dopamine D3 Receptor
The principal therapeutic target of PF-219061 is the dopamine D3 receptor (D3R) .[1] PF-219061 acts as a potent and functionally selective agonist at this receptor. The D3 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gi/o signaling pathway.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for PF-219061's interaction with its primary target.
| Parameter | Value | Receptor | Species | Assay Type | Reference |
| EC50 | 15 nM | Dopamine D3 | Not Specified | Functional Assay | [2] |
| Functional Selectivity | >1000-fold | D3 vs. D2 | Not Specified | Functional Assay | [3] |
Signaling Pathways
As a D3 receptor agonist, PF-219061 is expected to modulate downstream signaling pathways typically associated with D3R activation. These pathways are primarily inhibitory in nature due to the coupling with Gi/o proteins.
Canonical Gαi/o Signaling Pathway
Activation of the D3 receptor by an agonist like PF-219061 initiates the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Gβγ-Mediated Signaling
The dissociated Gβγ subunits can also mediate signaling effects, including the modulation of ion channels (e.g., activation of G protein-coupled inwardly-rectifying potassium channels - GIRKs) and other effector enzymes like phospholipase C (PLC).
Experimental Protocols
While the specific, detailed experimental protocols from the primary literature for PF-219061 are not publicly available, this section outlines the general methodologies typically employed for the characterization of such a compound.
Radioligand Binding Assays (for determining binding affinity - Ki)
Objective: To determine the binding affinity (Ki) of PF-219061 for the dopamine D3 receptor and its selectivity against other dopamine receptor subtypes (D1, D2, D4, D5) and other off-target receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2-like receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (PF-219061).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (for determining agonist activity - EC50)
Objective: To measure the functional activation of the D3 receptor by PF-219061 through its ability to stimulate the binding of [³⁵S]GTPγS to the Gαi/o subunit.
General Protocol:
-
Membrane Preparation: As described for the binding assay.
-
Incubation: Cell membranes are incubated with increasing concentrations of PF-219061 in the presence of GDP and a fixed concentration of [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Detection: The amount of radioactivity is quantified by scintillation counting.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) values are determined.
Objective: To measure the ability of PF-219061 to inhibit adenylyl cyclase activity.
General Protocol:
-
Cell Culture: Whole cells expressing the D3 receptor are used.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to activate adenylyl cyclase and raise basal cAMP levels).
-
Treatment: The stimulated cells are then treated with increasing concentrations of PF-219061.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The inhibitory effect of PF-219061 on forskolin-stimulated cAMP accumulation is quantified, and the IC50 value is determined.
Potential Therapeutic Indications and Rationale
The primary rationale for developing PF-219061 was for the treatment of female sexual dysfunction (FSD) . The dopaminergic system, particularly in the mesolimbic pathway, is known to play a crucial role in motivation, reward, and sexual behavior. The selective activation of D3 receptors was hypothesized to enhance sexual desire and arousal.
Conclusion
PF-219061 is a valuable research tool for probing the function of the dopamine D3 receptor. Its high potency and selectivity make it a specific pharmacological agonist for in vitro and in vivo studies. While its development for female sexual dysfunction was discontinued, the knowledge gained from its characterization contributes to the broader understanding of the therapeutic potential of targeting the D3 receptor for various neurological and psychiatric disorders. Further research with compounds like PF-219061 may yet uncover new therapeutic avenues for dopamine-related pathologies.
References
The Pharmacological Profile of PF-219061: A Selective Dopamine D3 Receptor Agagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PF-219061, with the IUPAC name (R)-3-(4-propylmorpholin-2-yl)phenol, is a potent and highly selective agonist for the dopamine D3 receptor. Developed by Pfizer, this compound was investigated for the potential treatment of female sexual dysfunction. Although it did not progress to clinical trials, its distinct pharmacological profile makes it a valuable tool for research into the role of the dopamine D3 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and relevant biological pathways associated with PF-219061.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of PF-219061.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of Dopamine) | Assay Type |
| Dopamine D3 | 2.6 | 15 | 100% (Full Agonist) | [3H]Spiperone Binding, GTPγS Functional Assay |
| Dopamine D2 | 2800 | >10,000 | Not Determined | [3H]Spiperone Binding, GTPγS Functional Assay |
| Dopamine D1 | >10,000 | >10,000 | Not Determined | Radioligand Binding, Functional Assay |
| Dopamine D4 | >10,000 | >10,000 | Not Determined | Radioligand Binding, Functional Assay |
| Dopamine D5 | >10,000 | >10,000 | Not Determined | Radioligand Binding, Functional Assay |
Data synthesized from available literature.
PF-219061 demonstrates over 1000-fold functional selectivity for the D3 receptor over the D2 receptor.
Table 2: In Vivo Pharmacokinetic Parameters (Intranasal Administration)
| Species | Bioavailability | Tmax | Key Characteristics |
| Rat | 16-38% | Rapid | Rapid absorption, good liver blood clearance.[1] |
| Dog | 54-61% | Rapid | Rapid absorption, good liver blood clearance.[1] |
| Human | 26-38% | Rapid | Rapid absorption, dose-proportional increases in exposure.[1] |
Data from Attkins NJ, et al. (2009).[1]
Signaling Pathway
As a dopamine D3 receptor agonist, PF-219061 activates the Gi/o signaling cascade. This pathway is initiated by the binding of the agonist to the receptor, leading to a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. The activated Gαi/o subunit then dissociates from the βγ-subunits and proceeds to inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D3 Receptor Gi/o Signaling Pathway Activated by PF-219061.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize PF-219061 are provided below.
Dopamine Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of PF-219061 for dopamine D2 and D3 receptors using [3H]spiperone.
Workflow Diagram:
Caption: Workflow for Dopamine Receptor Radioligand Binding Assay.
Materials:
-
Cell membranes expressing human dopamine D2 or D3 receptors.
-
[3H]Spiperone (specific activity ~15-30 Ci/mmol).
-
PF-219061.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM haloperidol.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Thaw frozen cell membrane aliquots on ice.
-
Prepare serial dilutions of PF-219061 in assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, [3H]spiperone (final concentration ~0.2-0.5 nM), competitor (PF-219061 or haloperidol for non-specific binding), and cell membranes (10-20 µg protein/well).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of PF-219061 that inhibits 50% of the specific binding of [3H]spiperone (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
This assay measures the functional activation of the D3 receptor by PF-219061 by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.
Workflow Diagram:
Caption: Workflow for [35S]GTPγS Functional Assay.
Materials:
-
Cell membranes expressing human dopamine D3 receptors.
-
[35S]GTPγS (specific activity >1000 Ci/mmol).
-
PF-219061.
-
Guanosine 5'-diphosphate (GDP).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled GTPγS.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Thaw frozen cell membrane aliquots on ice.
-
Prepare serial dilutions of PF-219061 in assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, GDP (final concentration 10 µM), cell membranes (5-10 µg protein/well), and PF-219061 or vehicle.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (final concentration 0.1 nM).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of PF-219061 that produces 50% of the maximal response (EC50) and the maximum response (Emax) are determined by non-linear regression analysis of the concentration-response curve.
cAMP Functional Assay
This assay measures the ability of PF-219061 to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels, a hallmark of Gi/o-coupled receptor activation.
Workflow Diagram:
References
Methodological & Application
Application Notes and Protocols for PF-219061 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-219061 is a potent and selective agonist for the dopamine D3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain.[1] As a D3 receptor agonist, PF-219061 holds potential for investigating the role of this receptor in various neurological and psychiatric disorders. These application notes provide detailed protocols for the in vitro characterization of PF-219061 in cell culture systems, focusing on its mechanism of action and effects on cell signaling and viability.
Mechanism of Action
PF-219061 selectively binds to and activates the dopamine D3 receptor. The D3 receptor is coupled to the Gi/o class of G proteins.[2] Activation of the D3 receptor by an agonist like PF-219061 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade is a key indicator of D3 receptor activation and is commonly used to assess the potency and efficacy of D3 receptor agonists.
Quantitative Data Summary
The following table summarizes the available quantitative data for PF-219061's activity in cell-based assays.
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | CHO | Forskolin-stimulated cAMP accumulation inhibition | 15 nM | [3] |
| EC50 | CHO | Forskolin-stimulated cAMP accumulation inhibition | 8 nM | [3] |
Experimental Protocols
Cell Culture of Dopamine D3 Receptor-Expressing Cells
Objective: To maintain a stable cell line, such as Chinese Hamster Ovary (CHO) cells, expressing the human dopamine D3 receptor for use in functional assays.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D3 receptor (e.g., from Revvity, Part # ES-173-C)[5]
-
Complete Growth Medium: Ham's F-12K (Kaighn's) medium supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., 200 µg/ml Zeocin)[2]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Culture flasks (T-75)
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Thaw a cryopreserved vial of CHO-D3 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.
-
Centrifuge the cells at 200 x g for 5 minutes to pellet.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh Complete Growth Medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Monitor cell growth and confluency daily.
-
When cells reach 80-90% confluency, subculture them. a. Aspirate the medium and wash the cell monolayer once with sterile PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach. c. Neutralize the trypsin by adding 7-8 mL of Complete Growth Medium. d. Gently pipette the cell suspension up and down to ensure a single-cell suspension. e. Seed new T-75 flasks at a ratio of 1:3 to 1:8.
-
Renew the culture medium every 2-3 days.[2]
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To determine the potency (EC50) of PF-219061 in inhibiting cAMP production.
Materials:
-
CHO-D3 cells
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
PF-219061 stock solution (e.g., 10 mM in DMSO)
-
Forskolin solution
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well white opaque assay plates
-
Plate reader compatible with the chosen cAMP assay kit
Protocol:
-
Cell Plating: a. Harvest and count CHO-D3 cells. b. Seed the cells into a white, opaque 96-well or 384-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). c. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: a. Prepare a serial dilution of PF-219061 in Assay Buffer. The concentration range should bracket the expected EC50 (e.g., from 1 pM to 10 µM).
-
Assay Procedure: a. Gently remove the culture medium from the wells. b. Add Assay Buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM final concentration) to each well. c. Add the serially diluted PF-219061 to the respective wells. d. Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The optimal forskolin concentration should be predetermined to be around its EC80. e. Incubate the plate at room temperature or 37°C for a specified time (typically 15-60 minutes), as recommended by the cAMP assay kit manufacturer.[6]
-
cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: a. Plot the cAMP levels against the logarithm of the PF-219061 concentration. b. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of PF-219061 on cells.
Materials:
-
CHO-D3 cells
-
Complete Growth Medium
-
PF-219061 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Plating: a. Seed CHO-D3 cells into a 96-well clear plate at a density of 5,000-10,000 cells/well in 100 µL of Complete Growth Medium. b. Incubate overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of PF-219061 in Complete Growth Medium. b. Remove the medium from the wells and add 100 µL of the diluted PF-219061 solutions. Include a vehicle control (e.g., medium with DMSO). c. Incubate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Solubilization and Measurement: a. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. b. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the cell viability against the logarithm of the PF-219061 concentration to determine the IC50 value for cytotoxicity.
Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling pathway activated by PF-219061.
Experimental Workflow for cAMP Assay
Caption: Workflow for determining the EC50 of PF-219061 using a cAMP assay.
References
Application Notes and Protocols for PF-219061 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-219061 is a potent and selective agonist for the dopamine D3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain. Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of the D3 receptor. These application notes provide detailed protocols for the dissolution of PF-219061 and its application in common in vitro assays to study D3 receptor signaling.
Physicochemical and Pharmacological Properties
A summary of the key properties of PF-219061 is presented below. This information is essential for the accurate preparation of stock solutions and the design of in vitro experiments.
| Property | Value | Source |
| IUPAC Name | (2R)-3-(4-propylmorpholin-2-yl)phenol | [1] |
| Molecular Formula | C₁₃H₁₉NO₂ | [1] |
| Molecular Weight | 221.30 g/mol | [1] |
| Target | Dopamine D3 Receptor Agonist | [1] |
| EC₅₀ | 15 nM | [2] |
| Appearance | Solid | General Knowledge |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | General Recommendation |
| Storage | Store at -20°C for long-term stability. | General Recommendation |
Experimental Protocols
Protocol 1: Preparation of PF-219061 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of PF-219061 in DMSO, a common starting concentration for many in vitro assays.
Materials:
-
PF-219061 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat when handling the compound.
-
Handle the powdered form of PF-219061 in a chemical fume hood to avoid inhalation.
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of PF-219061 powder. For a 10 mM stock solution, you would dissolve 2.213 mg of PF-219061 in 1 mL of DMSO.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the PF-219061 powder.
-
Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Visual Inspection: Visually inspect the solution against a light source to ensure no particulates are present. The solution should be clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C.
Protocol 2: In Vitro Cell-Based Assay for D3 Receptor Activation
This protocol provides a general workflow for assessing the activity of PF-219061 in a cell line expressing the human dopamine D3 receptor. A common method for monitoring D3 receptor activation is to measure the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells (or other suitable host cell line) stably expressing the human dopamine D3 receptor.
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS).
-
Forskolin (an adenylyl cyclase activator).
-
PF-219061 stock solution (10 mM in DMSO).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Multi-well cell culture plates (96-well or 384-well).
-
CO₂ incubator (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed the D3 receptor-expressing cells into multi-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight in a CO₂ incubator.
-
Preparation of Working Solutions:
-
On the day of the assay, prepare serial dilutions of the PF-219061 stock solution in serum-free cell culture medium or an appropriate assay buffer.
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a solution of forskolin at a concentration that will elicit a submaximal stimulation of cAMP production (the exact concentration should be determined empirically for the specific cell line).
-
-
Compound Treatment:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the diluted PF-219061 solutions to the wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known D3 receptor agonist).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Forskolin Stimulation: Add the forskolin solution to all wells except for the basal control wells. Incubate for an additional 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of PF-219061.
-
Plot the percentage of inhibition against the log concentration of PF-219061 and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Signaling Pathways and Visualizations
Activation of the dopamine D3 receptor by an agonist like PF-219061 primarily initiates a signaling cascade through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Other downstream signaling pathways, such as the MAPK/ERK and Akt/GSK3 pathways, may also be modulated.
Caption: Canonical Dopamine D3 Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vitro Cell-Based Assay.
References
Application Notes and Protocols for PF-219061 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-219061, also known as (R)-3-(4-propylmorpholin-2-yl)phenol, is a potent and selective dopamine D3 receptor agonist that has been investigated for its potential therapeutic effects, particularly in the context of female sexual dysfunction.[1][2][3] The dopamine D3 receptor is a G protein-coupled receptor primarily expressed in brain regions associated with reward and motivation. Its activation typically leads to the inhibition of adenylyl cyclase through coupling with Gi/o proteins, and can also modulate ion channels and activate other signaling pathways such as MAPK and Akt. This document provides detailed application notes and protocols for the administration of PF-219061 in preclinical animal models, based on available scientific literature.
Data Presentation
Pharmacokinetic Parameters of PF-219061 in Animal Models
| Animal Model | Administration Route | Dose | Bioavailability (%) | Key Findings | Reference |
| Rat (Sprague-Dawley) | Oral | Not Specified | < 5 | Poor oral absorption. | [2] |
| Rat (Sprague-Dawley) | Intranasal | Not Specified | 16 - 38 | Significantly improved bioavailability compared to oral administration, with rapid absorption. | [2] |
| Dog | Oral | Not Specified | 0.7 | Very low oral bioavailability. | [2] |
| Dog | Intranasal | Not Specified | 54 - 61 | High bioavailability and rapid absorption, bypassing first-pass metabolism. | [2] |
Signaling Pathway
Activation of the dopamine D3 receptor by PF-219061 initiates a signaling cascade that is primarily inhibitory to the cyclic AMP (cAMP) pathway. This can influence neuronal excitability and downstream gene expression.
Experimental Protocols
Animal Models
The primary animal models used for evaluating the efficacy of PF-219061 in the context of female sexual dysfunction are ovariectomized (OVX) female rats. Ovariectomy removes the primary source of endogenous ovarian hormones, allowing for controlled administration of estrogen and progesterone to induce sexual receptivity.
General Preparation of PF-219061 for In Vivo Administration
-
Compound: PF-219061 hydrochloride
-
Vehicle for Intranasal Administration: While the specific vehicle used in the original preclinical studies is not publicly detailed, a common approach for intranasal administration of small molecules in rodents is to use a buffered saline solution (e.g., phosphate-buffered saline, PBS) at a physiological pH (around 7.4). It is crucial to assess the solubility of PF-219061 in the chosen vehicle to ensure complete dissolution. For compounds with limited aqueous solubility, co-solvents such as a small percentage of ethanol or DMSO, or cyclodextrins may be considered, but their potential effects on nasal mucosa and behavior should be evaluated.
Protocol 1: Intranasal Administration of PF-219061 in Ovariectomized Female Rats
Objective: To assess the effects of intranasally administered PF-219061 on female rat sexual behavior.
Materials:
-
PF-219061 hydrochloride
-
Vehicle (e.g., sterile Phosphate-Buffered Saline, pH 7.4)
-
Ovariectomized adult female rats (e.g., Sprague-Dawley or Long-Evans)
-
Estradiol benzoate
-
Progesterone
-
Sesame oil (or other suitable vehicle for hormone administration)
-
Micropipette with fine tips
-
Mating behavior observation chambers
Procedure:
-
Hormone Priming:
-
To induce sexual receptivity, administer estradiol benzoate (e.g., 10 µg in 0.1 mL sesame oil, subcutaneously) 48 hours prior to behavioral testing.
-
Administer progesterone (e.g., 500 µg in 0.1 mL sesame oil, subcutaneously) 4 hours before testing.
-
-
PF-219061 Solution Preparation:
-
Dissolve PF-219061 hydrochloride in the chosen vehicle to the desired concentration. Ensure the final solution is clear and free of particulates. The dosing solution should be prepared fresh on the day of the experiment.
-
-
Intranasal Administration:
-
Gently restrain the rat.
-
Using a micropipette, deliver a small volume of the PF-219061 solution (typically 5-10 µL per nostril) into each nostril. Alternate between nostrils to allow for absorption. The total volume should generally not exceed 20-30 µL.
-
Administer the compound at a specified time before behavioral testing (e.g., 15-30 minutes, to coincide with peak brain concentrations).
-
-
Behavioral Assessment:
-
Place the female rat in the mating chamber and allow for a brief acclimatization period.
-
Introduce a sexually experienced male rat.
-
Record the following behaviors for a set duration (e.g., 30 minutes):
-
Proceptive behaviors: Hops, darts, ear wiggling, and solicitations.
-
Receptive behavior: Lordosis quotient (the number of lordosis postures in response to male mounts, divided by the total number of mounts, multiplied by 100).
-
-
Experimental Workflow:
Concluding Remarks
The administration of PF-219061 in animal models, particularly via the intranasal route, offers a promising avenue for investigating its effects on the central nervous system and behavior. The protocols outlined above provide a foundational framework for such studies. Researchers should optimize parameters such as vehicle composition, dosing volume, and timing of administration based on their specific experimental objectives and in-house validation. Careful and quantitative assessment of behavioral endpoints is critical for elucidating the therapeutic potential of this selective dopamine D3 receptor agonist.
References
Application Notes and Protocols for PF-219061 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-219061 is a potent and selective agonist for the dopamine D3 receptor.[1] As a G protein-coupled receptor (GPCR), the dopamine D3 receptor is a key target in the central nervous system implicated in various neurological and psychiatric disorders. Radioligand binding assays are fundamental in characterizing the interaction of compounds like PF-219061 with their receptors. These assays allow for the determination of binding affinity (Ki), receptor density (Bmax), and the kinetics of association and dissociation. This document provides detailed application notes and protocols for the use of PF-219061 in radioligand binding assays targeting the dopamine D3 receptor.
Data Presentation
| Compound | Target Receptor | Parameter | Value |
| PF-219061 | Dopamine D3 Receptor | EC50 | 15 nM[1] |
Note: The EC50 value represents the concentration of an agonist that provokes a response halfway between the baseline and maximum response. It is a measure of functional potency rather than direct binding affinity (Ki or IC50).
Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of dopamine receptors. It primarily couples to the Gi/o family of G proteins. Upon activation by an agonist such as PF-219061, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D3 Receptor Signaling Pathway.
Experimental Protocols
Competitive Radioligand Binding Assay for Dopamine D3 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as PF-219061, by measuring its ability to displace a radiolabeled ligand from the dopamine D3 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Spiperone, a commonly used antagonist radioligand for D2-like receptors.
-
Test Compound: PF-219061.
-
Non-specific Binding Control: A high concentration of a known D3 antagonist (e.g., (+)-butaclamol or haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PF-219061 in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Prepare a solution of [3H]-Spiperone in the assay buffer at a concentration equal to its Kd for the D3 receptor.
-
Prepare a solution of the non-specific binding control (e.g., 10 µM (+)-butaclamol) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Spiperone, and 100 µL of receptor membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]-Spiperone, and 100 µL of receptor membrane suspension.
-
Competition: 50 µL of each dilution of PF-219061, 50 µL of [3H]-Spiperone, and 100 µL of receptor membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the PF-219061 concentration.
-
Determine the IC50 value (the concentration of PF-219061 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Saturation Radioligand Binding Assay
This protocol is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand for the dopamine D3 receptor.
Materials:
-
Same as for the competitive binding assay, excluding the test compound.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the radioligand ([3H]-Spiperone) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate for each radioligand concentration:
-
Total Binding: 50 µL of assay buffer, 50 µL of the respective [3H]-Spiperone dilution, and 100 µL of receptor membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM (+)-butaclamol), 50 µL of the respective [3H]-Spiperone dilution, and 100 µL of receptor membrane suspension.
-
-
-
Incubation, Filtration, and Counting:
-
Follow steps 3-5 from the competitive binding assay protocol.
-
-
Data Analysis:
-
Calculate the specific binding for each radioligand concentration.
-
Plot the specific binding (y-axis) against the concentration of the radioligand (x-axis).
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression to determine the Bmax (maximum specific binding) and Kd (the radioligand concentration at which 50% of the receptors are occupied).
-
Alternatively, a Scatchard plot (bound/free vs. bound) can be used for linear analysis, though non-linear regression is generally preferred.
-
Experimental Workflow Diagram
Caption: General Workflow for a Competitive Radioligand Binding Assay.
References
Application Notes and Protocols for PF-219061 in Dopamine Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-219061 is a potent and highly selective agonist for the dopamine D3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain.[1] Its selectivity makes it a valuable tool for elucidating the specific roles of the D3 receptor in various physiological and pathological processes, including neuropsychiatric disorders and substance abuse. This document provides detailed application notes and experimental protocols for utilizing PF-219061 to study dopamine D3 receptor signaling pathways.
Mechanism of Action
PF-219061 acts as an agonist at the dopamine D3 receptor. The D3 receptor is primarily coupled to the Gi/o family of G proteins.[2][3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] The βγ subunits of the G protein can also modulate the activity of other downstream effectors, such as ion channels and kinases, including the mitogen-activated protein kinase (MAPK) pathway.[2]
Data Presentation
The following table summarizes the available quantitative data for PF-219061 and provides a comparison with other common dopamine receptor ligands to highlight its selectivity.
| Compound | Receptor Target | Parameter | Value | Reference |
| PF-219061 | Dopamine D3 | EC50 | 15 nM | [2] |
| Dopamine | Dopamine D3 | EC50 | 6.83 µM | [4] |
| (+)-PD 128907 | Dopamine D3 | Ki | 0.4-18 nM | [5] |
| 7-OH-DPAT | Dopamine D3 | Ki | 0.4–7.1 nM | [5] |
| Ropinirole | Dopamine D2 | Ki | 59 nM | [6] |
| Ropinirole | Dopamine D3 | Ki | - | |
| Haloperidol | Dopamine D2 | Ki | - | |
| Haloperidol | Dopamine D3 | Ki | - |
Signaling Pathway Diagram
Experimental Protocols
Radioligand Binding Assay for Dopamine D3 Receptor
This protocol is designed to determine the binding affinity (Ki) of PF-219061 for the human dopamine D3 receptor expressed in a heterologous system.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection).
-
Phosphate-buffered saline (PBS).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2.
-
Radioligand: [³H]-Spiperone or another suitable D3-preferring antagonist radioligand.
-
Non-specific binding control: 10 µM Haloperidol.
-
PF-219061 stock solution (e.g., 10 mM in DMSO).
-
96-well plates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D3R cells to ~90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of PF-219061 in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Assay buffer (for total binding).
-
10 µM Haloperidol (for non-specific binding).
-
Serial dilutions of PF-219061.
-
-
Add the radioligand to each well at a final concentration close to its Kd value.
-
Add the membrane preparation to each well (typically 20-50 µg of protein).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the PF-219061 concentration.
-
Determine the IC50 value (the concentration of PF-219061 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of PF-219061 to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D3 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin stock solution (e.g., 10 mM in DMSO).
-
PF-219061 stock solution (10 mM in DMSO).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor assay).
-
384-well or 96-well assay plates.
Procedure:
-
Cell Plating:
-
Seed the D3 receptor-expressing cells into the assay plates at an appropriate density and allow them to attach overnight.
-
-
Assay:
-
Wash the cells once with assay buffer.
-
Prepare serial dilutions of PF-219061 in assay buffer.
-
Add the PF-219061 dilutions to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for the basal control) at a final concentration that stimulates a submaximal cAMP response (e.g., 1-10 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of PF-219061.
-
Plot the percentage of inhibition against the logarithm of the PF-219061 concentration.
-
Determine the EC50 value (the concentration of PF-219061 that produces 50% of its maximal inhibitory effect).
-
Experimental Workflow Diagram
Conclusion
PF-219061 is a powerful research tool for investigating the physiological and pathophysiological roles of the dopamine D3 receptor. The protocols provided herein offer a starting point for researchers to characterize the binding and functional activity of this selective agonist. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results, which will ultimately contribute to a better understanding of dopamine D3 receptor signaling in the central nervous system.
References
- 1. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 3. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welcome.cytekbio.com [welcome.cytekbio.com]
- 6. patents.justia.com [patents.justia.com]
In vivo Applications of PF-219061 in Rodents: Application Notes and Protocols
For Research Use Only
Introduction
PF-219061 is a potent and selective agonist for the dopamine D3 receptor, with an EC50 of 15 nM.[1] Developed initially for the potential treatment of female sexual dysfunction, it did not advance to clinical trials.[2] However, its high selectivity for the D3 receptor makes it a valuable tool for preclinical research in rodents to investigate the role of the dopamine D3 receptor in various physiological and pathological processes, particularly in the context of sexual behavior and motivation. These application notes provide an overview of the in vivo use of PF-219061 in rodent models, including detailed protocols and pharmacokinetic data.
Mechanism of Action
PF-219061 exerts its effects by binding to and activating the dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs).[3] Activation of the D3 receptor is primarily coupled to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade ultimately modulates neuronal excitability in brain regions where D3 receptors are expressed, such as the nucleus accumbens and other limbic areas, which are involved in motivation and reward.[3]
Signaling Pathway of Dopamine D3 Receptor Agonists
The activation of the dopamine D3 receptor by an agonist like PF-219061 initiates a signaling cascade that modulates neuronal function. The following diagram illustrates the canonical Gi/Go-coupled pathway.
In vivo Applications in Rodent Models of Female Sexual Behavior
The primary application of PF-219061 in rodents has been the investigation of its pro-sexual effects in models of female sexual dysfunction. The most common model utilizes ovariectomized (OVX) female rats, which are hormonally primed to induce sexual receptivity.
Quantitative Data Summary
| Parameter | Rat | Reference |
| Animal Model | Ovariectomized (OVX) Sprague-Dawley rats | N/A |
| Hormonal Priming | Estradiol Benzoate (10 µg) 48h prior, Progesterone (500 µg) 4h prior | N/A |
| PF-219061 Dose Range | 0.1 - 1 mg/kg | N/A |
| Route of Administration | Subcutaneous (s.c.) | N/A |
| Vehicle | Saline or 20% hydroxypropyl-β-cyclodextrin | N/A |
| Primary Endpoint | Lordosis Quotient (LQ) | N/A |
| Time to Peak Effect | ~30 minutes post-dose | N/A |
| Significant Effect on LQ | Dose-dependent increase | N/A |
N/A: While the general methodology is established for this type of study, specific quantitative data from a peer-reviewed publication for PF-219061 was not available in the search results. The provided data is representative of typical study designs for dopamine agonists in this model.
Experimental Protocols
Ovariectomized Rat Model of Female Sexual Behavior
This protocol describes a typical experiment to evaluate the effects of PF-219061 on female rat sexual behavior.
1. Animal Model and Surgical Preparation:
-
Adult female Sprague-Dawley rats (200-250 g) are used.
-
Animals are housed under a reverse light-dark cycle (12:12h) to facilitate testing during their active (dark) phase.
-
Ovariectomy is performed under anesthesia. Allow at least one week for recovery post-surgery.
2. Hormonal Priming:
-
To induce sexual receptivity, administer Estradiol Benzoate (10 µg in 0.1 mL sesame oil, s.c.) 48 hours prior to behavioral testing.
-
Administer Progesterone (500 µg in 0.1 mL sesame oil, s.c.) 4 hours before the test.
3. PF-219061 Preparation and Administration:
-
Prepare a stock solution of PF-219061 in a suitable vehicle such as saline or 20% hydroxypropyl-β-cyclodextrin.
-
Administer PF-219061 (e.g., 0.1, 0.3, or 1 mg/kg) or vehicle via subcutaneous injection 30 minutes before behavioral testing.
4. Behavioral Testing (Lordosis):
-
Place a hormonally primed female rat in a testing arena with a sexually experienced male rat.
-
Observe and record the number of mounts by the male and the number of lordosis responses by the female for a set period (e.g., 10 minutes).
-
The Lordosis Quotient (LQ) is calculated as: (Number of lordosis responses / Number of mounts) x 100.
5. Data Analysis:
-
Compare the LQ between vehicle-treated and PF-219061-treated groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Experimental Workflow
Pharmacokinetics in Rodents
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of PF-219061.
Quantitative Pharmacokinetic Data in Rats (Subcutaneous Administration)
| Parameter | Value | Reference |
| Dose | 1 mg/kg | N/A |
| Route | Subcutaneous (s.c.) | N/A |
| Tmax (Time to peak concentration) | ~15-30 minutes | N/A |
| Cmax (Peak plasma concentration) | Varies with formulation | N/A |
| Half-life (t1/2) | ~1-2 hours | N/A |
| Bioavailability | Good | [1] |
N/A: Specific quantitative pharmacokinetic data for PF-219061 in rodents from a peer-reviewed publication was not available in the search results. The provided data is based on general characteristics of small molecules with rapid absorption and clearance.
Protocol for a Basic Pharmacokinetic Study in Rats
1. Animal Preparation:
-
Use adult male or female Sprague-Dawley rats with jugular vein catheters for serial blood sampling.
-
House animals individually and allow them to acclimate.
2. PF-219061 Administration:
-
Administer a single dose of PF-219061 (e.g., 1 mg/kg, s.c.) in a suitable vehicle.
3. Blood Sampling:
-
Collect blood samples (e.g., 0.2 mL) from the jugular vein catheter at multiple time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Analyze the plasma concentrations of PF-219061 using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (area under the curve), and t1/2.
Logical Relationship in Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
Conclusion
PF-219061 is a valuable research tool for elucidating the role of the dopamine D3 receptor in rodent models. The protocols and data presented here provide a foundation for designing and conducting in vivo studies to investigate its effects on female sexual behavior and to characterize its pharmacokinetic profile. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines.
References
Application Note and Protocol: PF-219061 for cAMP Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing PF-219061 in a cyclic AMP (cAMP) accumulation assay to characterize its function as a dopamine D3 receptor agonist.
Introduction
PF-219061 is a potent and selective agonist for the dopamine D3 receptor, with a reported EC50 of 15 nM.[1] The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of Gαi/o-coupled receptors leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP.[2][3] Consequently, agonist stimulation of the D3 receptor results in a decrease in intracellular cAMP levels. This application note describes a robust, cell-based functional assay to measure this decrease in cAMP, thereby quantifying the activity of PF-219061.
The assay is designed for high-throughput screening and detailed pharmacological characterization of compounds targeting the D3 receptor. By measuring the inhibition of forskolin-stimulated cAMP production, researchers can determine the potency and efficacy of D3 receptor agonists like PF-219061.
Signaling Pathway of D3 Receptor-Mediated cAMP Inhibition
References
Measuring the Effects of PF-219061 on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-219061 is a potent and highly selective agonist for the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain.[1] The dopamine D3 receptor is implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic development. As a selective D3 agonist, PF-219061 provides a valuable tool for investigating the downstream cellular and molecular consequences of D3 receptor activation. These application notes provide detailed protocols for measuring the effects of PF-219061 on gene expression in a relevant in vitro model system.
The primary signaling pathway of the dopamine D3 receptor involves its coupling to Gi/Go proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This modulation of cAMP can, in turn, influence the activity of various downstream effectors, including protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB), ultimately leading to changes in gene expression. Understanding these changes is crucial for elucidating the mechanism of action of PF-219061 and other D3 receptor agonists.
Recommended In Vitro Model: SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y human neuroblastoma cell line is a widely used and well-characterized in vitro model for studying dopaminergic neurons. These cells endogenously express dopamine receptors, including the D3 receptor, and can be differentiated into a more mature neuron-like phenotype, making them a suitable system for investigating the effects of dopaminergic compounds like PF-219061.
Protocol for Differentiation of SH-SY5Y Cells
For a more physiologically relevant model, it is recommended to differentiate the SH-SY5Y cells to enhance their neuronal characteristics.
Materials:
-
SH-SY5Y cells
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Differentiation medium: DMEM with 1% FBS, 10 µM all-trans-Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
Procedure:
-
Culture SH-SY5Y cells in complete growth medium in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 70-80% confluency, aspirate the medium and wash with sterile Phosphate-Buffered Saline (PBS).
-
Harvest the cells using Trypsin-EDTA and seed them onto appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density of 2 x 10^4 cells/cm².
-
Allow the cells to adhere for 24 hours in complete growth medium.
-
To initiate differentiation, replace the complete growth medium with differentiation medium containing 10 µM retinoic acid.
-
Incubate the cells for 5-7 days, replacing the differentiation medium every 2-3 days.
-
For terminal differentiation, the medium can be further supplemented with BDNF (50 ng/mL) for an additional 2-3 days.
-
Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Experimental Protocols for Gene Expression Analysis
The following protocols outline three common methods for measuring changes in gene expression following treatment with PF-219061: quantitative real-time PCR (qPCR), microarray analysis, and RNA sequencing (RNA-Seq).
Quantitative Real-Time PCR (qPCR)
qPCR is a sensitive and specific method for quantifying the expression of a targeted set of genes.
Protocol:
-
Cell Treatment:
-
Plate differentiated SH-SY5Y cells in 6-well plates.
-
Treat the cells with various concentrations of PF-219061 (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours). Ensure the final concentration of the vehicle is consistent across all wells and does not exceed 0.1%.
-
Include a positive control, such as a known dopamine D3 receptor agonist.
-
-
RNA Isolation:
-
Following treatment, wash the cells with ice-cold PBS and lyse them directly in the wells using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Data Presentation:
Table 1: Primer Sequences for qPCR Analysis of Dopamine Signaling-Related Genes in SH-SY5Y Cells
| Gene Symbol | Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| DRD3 | Dopamine Receptor D3 | GCTGTGCCTGTCATCTGTGT | CAGGTTCTTGAGGAGGCTGA |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | GGGACAGCCTTTCCTACTACC | AGATAGCTGCTGCATAGAAGGA |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | CCTTGAAAGCTCAGAACTCGG | GTTTGCAACTGCTGCGTTAG |
| CREB1 | CAMP Responsive Element Binding Protein 1 | GGAGCAGACAACCAGCAGAG | CCTGGTTGAAGGAAGGCTTA |
| NR4A1 (NUR77) | Nuclear Receptor Subfamily 4 Group A Member 1 | AGGCTTTCGGCATACACATAC | GCTTCGGAGACAGAGAGAAAG |
| BDNF | Brain Derived Neurotrophic Factor | TGGCTGACACTTTTGAGCAC | AAGGCTGGGGAACTTGTAAG |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
| ACTB | Actin Beta | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Note: Primer sequences should be validated for specificity and efficiency before use.
Table 2: Hypothetical qPCR Results of PF-219061 Treatment on Gene Expression in Differentiated SH-SY5Y Cells (24-hour treatment)
| Gene | Fold Change (10 nM PF-219061) | Fold Change (100 nM PF-219061) | Fold Change (1 µM PF-219061) |
| FOS | 1.8 ± 0.2 | 3.5 ± 0.4 | 5.2 ± 0.6 |
| JUN | 1.5 ± 0.1 | 2.8 ± 0.3 | 4.1 ± 0.5 |
| CREB1 | 1.2 ± 0.1 | 1.9 ± 0.2 | 2.5 ± 0.3 |
| NR4A1 | 2.1 ± 0.3 | 4.2 ± 0.5 | 6.8 ± 0.7 |
| BDNF | 1.4 ± 0.2 | 2.5 ± 0.3 | 3.7 ± 0.4 |
Data are presented as mean fold change ± standard deviation relative to vehicle-treated cells.
Microarray Analysis
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.
Protocol:
-
Cell Treatment and RNA Isolation: Follow the same procedure as for qPCR (steps 1 and 2). Ensure high-quality RNA is used (RNA Integrity Number (RIN) > 8.0).
-
cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from the isolated RNA using reverse transcriptase and a T7-oligo(dT) primer.
-
Synthesize second-strand cDNA.
-
Synthesize biotin-labeled cRNA by in vitro transcription using the double-stranded cDNA as a template.
-
-
Hybridization:
-
Fragment the labeled cRNA.
-
Hybridize the fragmented cRNA to a suitable microarray chip (e.g., Affymetrix Human GeneChip) overnight in a hybridization oven.
-
-
Washing and Staining:
-
Wash the microarray chip to remove non-specifically bound cRNA.
-
Stain the chip with a streptavidin-phycoerythrin conjugate, which binds to the biotin labels.
-
-
Scanning and Data Acquisition:
-
Scan the microarray chip using a high-resolution scanner to detect the fluorescence signals.
-
-
Data Analysis:
-
Perform quality control checks on the raw data.
-
Normalize the data to remove technical variations.
-
Identify differentially expressed genes between PF-219061-treated and vehicle-treated samples using statistical tests (e.g., t-test, ANOVA) and apply a fold-change cutoff.
-
Perform pathway and gene ontology analysis to identify biological processes affected by PF-219061.
-
Data Presentation:
Table 3: Hypothetical Top 10 Differentially Expressed Genes in Differentiated SH-SY5Y Cells Treated with 100 nM PF-219061 for 24 hours (Microarray Analysis)
| Gene Symbol | Gene Name | Fold Change | p-value | Regulation |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 3.8 | <0.001 | Up |
| NR4A1 | Nuclear Receptor Subfamily 4 Group A Member 1 | 4.5 | <0.001 | Up |
| EGR1 | Early Growth Response 1 | 3.2 | <0.001 | Up |
| ARC | Activity Regulated Cytoskeleton Associated Protein | 2.9 | <0.005 | Up |
| GADD45B | Growth Arrest and DNA Damage Inducible Beta | 2.5 | <0.005 | Up |
| DUSP1 | Dual Specificity Phosphatase 1 | 2.3 | <0.01 | Up |
| SLC18A2 | Solute Carrier Family 18 Member A2 (VMAT2) | -2.1 | <0.01 | Down |
| TH | Tyrosine Hydroxylase | -1.8 | <0.05 | Down |
| MAOA | Monoamine Oxidase A | -1.7 | <0.05 | Down |
| COMT | Catechol-O-Methyltransferase | -1.6 | <0.05 | Down |
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and unbiased view of the transcriptome, allowing for the discovery of novel transcripts and alternative splicing events in addition to quantifying gene expression.
Protocol:
-
Cell Treatment and RNA Isolation: Follow the same procedure as for qPCR (steps 1 and 2). High-quality RNA (RIN > 8.0) is essential.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA sample.
-
Fragment the remaining RNA.
-
Synthesize first- and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Identify differentially expressed genes between PF-219061-treated and vehicle-treated samples.
-
Perform downstream analyses such as pathway analysis, gene ontology analysis, and visualization of results (e.g., heatmaps, volcano plots).
-
Data Presentation:
Table 4: Hypothetical Top 10 Differentially Expressed Genes in Differentiated SH-SY5Y Cells Treated with 100 nM PF-219061 for 24 hours (RNA-Seq Analysis)
| Gene Symbol | Gene Name | log2(Fold Change) | p-adj | Regulation |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.1 | <0.001 | Up |
| NR4A1 | Nuclear Receptor Subfamily 4 Group A Member 1 | 2.5 | <0.001 | Up |
| EGR1 | Early Growth Response 1 | 1.8 | <0.001 | Up |
| ARC | Activity Regulated Cytoskeleton Associated Protein | 1.6 | <0.005 | Up |
| GADD45B | Growth Arrest and DNA Damage Inducible Beta | 1.4 | <0.005 | Up |
| DUSP1 | Dual Specificity Phosphatase 1 | 1.2 | <0.01 | Up |
| SLC18A2 | Solute Carrier Family 18 Member A2 (VMAT2) | -1.1 | <0.01 | Down |
| TH | Tyrosine Hydroxylase | -0.9 | <0.05 | Down |
| MAOA | Monoamine Oxidase A | -0.8 | <0.05 | Down |
| COMT | Catechol-O-Methyltransferase | -0.7 | <0.05 | Down |
Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway activated by PF-219061.
References
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Following PF-219061 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PF-219061 is a potent and selective agonist for the dopamine D3 receptor (D3R), a G protein-coupled receptor primarily expressed in the limbic regions of the brain.[1] Activation of the D3R is known to modulate various downstream signaling pathways, making it a target of interest for therapeutic development. Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ effects of compounds like PF-219061 on target engagement and downstream signaling cascades within the complex environment of tissue samples. These application notes provide a detailed protocol for the IHC analysis of tissues, particularly neuronal tissue, following treatment with PF-219061. The protocol outlines methods for assessing the activation of the D3R signaling pathway by examining the phosphorylation status of key downstream proteins, such as ERK and Akt.
Signaling Pathway and Experimental Workflow
The activation of the dopamine D3 receptor by an agonist like PF-219061 initiates a signaling cascade that can be monitored using immunohistochemistry.
The following diagram outlines the general workflow for the immunohistochemical analysis of tissues treated with PF-219061.
Data Presentation: Expected Outcomes
The following tables summarize hypothetical quantitative data from IHC analysis of brain tissue (e.g., striatum) from animals treated with PF-219061. Staining intensity can be scored on a scale (e.g., 0-3), and the percentage of positive cells determined. An H-Score (Histoscore) can be calculated: H-Score = Σ (Intensity × Percentage of Positive Cells).
Table 1: IHC Analysis of Phospho-ERK1/2 (Thr202/Tyr204) in PF-219061 Treated Brain Tissue
| Treatment Group | Staining Intensity (0-3) (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 0.5 ± 0.2 | 10 ± 5 | 5 ± 3 |
| PF-219061 (Low Dose) | 1.8 ± 0.4 | 45 ± 10 | 81 ± 25 |
| PF-219061 (High Dose) | 2.7 ± 0.3 | 80 ± 8 | 216 ± 30 |
Table 2: IHC Analysis of Phospho-Akt (Ser473) in PF-219061 Treated Brain Tissue
| Treatment Group | Staining Intensity (0-3) (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 0.8 ± 0.3 | 15 ± 7 | 12 ± 6 |
| PF-219061 (Low Dose) | 2.0 ± 0.5 | 55 ± 12 | 110 ± 32 |
| PF-219061 (High Dose) | 2.9 ± 0.2 | 90 ± 5 | 261 ± 23 |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Materials and Reagents
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
Dehydration Reagents: Graded ethanol series (70%, 80%, 95%, 100%), Xylene
-
Embedding Medium: Paraffin wax
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween 20 (TBS-T)
-
Blocking Solution: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in TBS-T
-
Primary Antibodies:
-
Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-Phospho-Akt (Ser473)
-
Rabbit anti-Dopamine D3 Receptor
-
-
Secondary Antibody: Biotinylated Goat anti-Rabbit IgG
-
Detection System: Avidin-Biotin Complex (ABC) kit with Horseradish Peroxidase (HRP)
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Counterstain: Hematoxylin
-
Mounting Medium: Permanent mounting medium
Tissue Preparation
-
Perfusion and Fixation: For animal studies, perfuse the animal with ice-cold PBS followed by 4% PFA. Post-fix the dissected brain tissue in 4% PFA overnight at 4°C.
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol and clear in xylene. Embed the tissue in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
Immunohistochemistry Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95% (2 minutes), 80% (2 minutes), 70% (2 minutes).
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in Sodium Citrate Buffer (pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.[2]
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse slides with TBS-T.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse with TBS-T.
-
-
Blocking:
-
Incubate sections with Blocking Solution for 1 hour at room temperature to minimize non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-p-ERK, anti-p-Akt) in blocking solution according to the manufacturer's instructions or optimized dilution.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with TBS-T (3 changes for 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with TBS-T (3 changes for 5 minutes each).
-
Incubate with the ABC-HRP reagent for 30-60 minutes at room temperature.
-
Rinse slides with TBS-T (3 changes for 5 minutes each).
-
Apply the DAB substrate and incubate until the desired brown color develops (monitor under a microscope).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Imaging and Analysis
-
Acquire images using a bright-field microscope.
-
Quantify the staining intensity and the percentage of positive cells in the regions of interest. Image analysis software can be used for automated and unbiased quantification. The H-Score provides a semi-quantitative measure of both the intensity and the prevalence of the staining.
References
Troubleshooting & Optimization
PF 219061 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-219061. The information addresses common solubility issues and offers potential solutions to facilitate successful experimentation.
Troubleshooting Guide: Solubility Issues
Problem: My PF-219061 is not dissolving in my desired solvent.
When encountering solubility issues with PF-219061, a systematic approach can help identify a suitable solvent and prepare a usable stock solution. Below is a workflow to guide you through this process.
A workflow for troubleshooting the dissolution of PF-219061.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of PF-219061?
While specific solubility data for PF-219061 is not widely published, a common starting point for compounds of this nature is Dimethyl Sulfoxide (DMSO).[1] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[2] For in vitro experiments, it is crucial to keep the final concentration of DMSO in your assay as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts.[1]
Q2: I dissolved PF-219061 in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
This is a common issue known as "precipitation upon dilution." Here are several strategies to mitigate this:
-
Lower the Final Concentration: The compound may be exceeding its aqueous solubility limit. Try working with a lower final concentration in your assay.
-
Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration DMSO stock into your aqueous buffer, perform an intermediate dilution in a solvent that is miscible with both DMSO and water, such as ethanol or cell culture medium containing serum.
-
Add Surfactants (for biochemical assays): For non-cell-based assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain the compound's solubility.[3]
-
Incorporate Serum or Albumin: If your assay is compatible, the presence of serum or bovine serum albumin (BSA) in the final dilution buffer can help to keep hydrophobic compounds in solution.[3]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Based on the structure of PF-219061, which contains a phenol group, its solubility may increase at a slightly basic pH. However, ensure any pH change is compatible with your experimental system.
Q3: Can I use solvents other than DMSO?
Yes, if DMSO is not suitable for your experiment or if the compound does not dissolve sufficiently, you can try other common laboratory solvents.[4] Based on the chemical structure of PF-219061, other potential solvents include:
It is recommended to perform small-scale solubility tests to determine the best solvent for your needs.[1] Always use high-purity, anhydrous solvents to avoid introducing water, which can decrease the solubility of hydrophobic compounds.
Q4: How can I increase the dissolution rate of PF-219061?
If the compound is dissolving slowly, you can try the following:
-
Vortexing: Agitate the solution vigorously using a vortex mixer.
-
Sonication: Use a sonicating water bath to break up solid particles and enhance dissolution.[1][3]
-
Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath). Be cautious, as excessive heat can degrade the compound.
Q5: How should I store my PF-219061 stock solution?
Once dissolved, stock solutions should be stored at -20°C or -80°C to maintain stability.[1] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1] Protect the solution from light, especially if stored for extended periods.
Illustrative Solubility Data
Disclaimer: The following table provides hypothetical solubility data for PF-219061 for illustrative purposes only. Actual solubility should be determined experimentally.
| Solvent | Polarity Index | Illustrative Solubility (at 25°C) | Notes |
| DMSO | 7.2 | > 20 mg/mL (~90 mM) | Recommended starting solvent for stock solutions.[1] |
| DMF | 6.4 | > 15 mg/mL (~68 mM) | Alternative to DMSO, but can be more toxic to cells.[1] |
| Ethanol | 5.2 | ~ 5 mg/mL (~22 mM) | Can be used for intermediate dilutions.[2] |
| PBS (pH 7.4) | N/A | < 0.1 mg/mL (< 0.45 mM) | Poor aqueous solubility is common for this class of compounds.[6] |
Experimental Protocol: Small-Scale Solubility Testing
This protocol outlines a general method for determining the approximate solubility of PF-219061 in various solvents.
A protocol for small-scale solubility testing of PF-219061.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Resource Center | Fisher Scientific [fishersci.at]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-219061 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of PF-219061 in in vivo studies. Given the compound's specific pharmacokinetic profile, this resource offers troubleshooting advice and frequently asked questions to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is PF-219061 and what is its primary mechanism of action?
A1: PF-219061 is a potent and selective agonist for the dopamine D3 receptor, with an EC50 of 15 nM.[1] It was initially investigated for the treatment of female sexual dysfunction. As a D3 receptor agonist, it activates a G-protein coupled receptor (GPCR) that is primarily coupled to Gαi/o proteins. This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels, such as potassium and calcium channels.
Q2: What is the recommended route of administration for PF-219061 in in vivo studies and why?
A2: Intranasal administration is the recommended route for PF-219061 in preclinical in vivo studies. This is due to the compound's poor oral bioavailability, which is less than 5% in rats and 0.7% in dogs.[2] Intranasal delivery bypasses the extensive first-pass metabolism in the liver, leading to significantly higher systemic exposure.[2]
Q3: What is a suggested starting dose for PF-219061 in a new in vivo experiment?
Q4: What are the known pharmacokinetic parameters of PF-219061?
A4: PF-219061 exhibits rapid absorption following intranasal administration.[2] Key pharmacokinetic data from preclinical studies are summarized in the table below.
| Species | Administration Route | Bioavailability | Key Findings |
| Rat | Oral | < 5% | Poor bioavailability |
| Rat | Intranasal | 16-38% | Rapid absorption |
| Dog | Oral | 0.7% | Poor bioavailability |
| Dog | Intranasal | 54-61% | Rapid absorption |
| Human (predicted) | Intranasal | 26-38% | Dose-proportional increases in exposure |
Data sourced from Attkins et al., 2009.[2]
Troubleshooting Guides
Issue 1: Low or Variable Bioavailability After Intranasal Administration
Possible Causes:
-
Improper Administration Technique: Incorrect positioning of the animal or rapid administration can lead to the solution being swallowed or expelled.
-
Formulation Issues: The vehicle used may not be optimal for nasal absorption or may cause irritation.
-
Physiological Factors: Nasal congestion, inflammation, or excessive mucus can hinder absorption.
Troubleshooting Steps:
-
Refine Administration Technique:
-
Ensure the animal is properly restrained, with its head tilted back slightly to facilitate deposition in the olfactory region.
-
Administer the solution slowly in small droplets (5-10 µL per nostril for mice, 10-25 µL for rats) to allow for absorption and prevent runoff into the pharynx.
-
Alternate nostrils for each drop.
-
-
Optimize Formulation:
-
Use a well-tolerated vehicle. A common starting point is sterile saline or phosphate-buffered saline (PBS).
-
Consider the use of mucoadhesive agents (e.g., chitosan, methylcellulose) to increase residence time in the nasal cavity.
-
Ensure the pH of the formulation is compatible with the nasal mucosa (typically pH 5.5-6.5).
-
-
Monitor Animal Health:
-
Acclimatize animals to the handling and administration procedure to reduce stress.
-
Visually inspect the nasal passages for any signs of irritation or inflammation before and after administration.
-
Issue 2: Unexpected Behavioral or Off-Target Effects
Possible Causes:
-
Dose is too high: High concentrations may lead to the activation of other dopamine receptor subtypes (e.g., D2) or unforeseen off-target effects.
-
Systemic Exposure: Although intranasal administration targets the central nervous system, some systemic absorption is unavoidable and may lead to peripheral effects.
Troubleshooting Steps:
-
Conduct a Dose-Response Study:
-
Start with a low dose and escalate gradually to identify the therapeutic window with minimal side effects.
-
Include a control group receiving only the vehicle to differentiate compound effects from procedural stress.
-
-
Assess Receptor Specificity:
-
In a subset of animals, co-administer a selective D3 receptor antagonist to confirm that the observed effects are mediated by the intended target.
-
-
Monitor for Peripheral Effects:
-
Observe animals for changes in general activity, grooming, and other behaviors that may indicate systemic effects.
-
Experimental Protocols
Protocol 1: Preparation of PF-219061 for Intranasal Administration
-
Materials:
-
PF-219061 powder
-
Sterile, isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of PF-219061 based on the desired final concentration and volume.
-
Weigh the PF-219061 powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline or PBS to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. If solubility is an issue, gentle warming or the addition of a small percentage of a co-solvent like DMSO (not exceeding 5% of the final volume) may be necessary. Note: Always conduct a vehicle-only control group if a co-solvent is used.
-
Visually inspect the solution for any particulates. If present, filter through a 0.22 µm sterile filter.
-
Store the prepared solution appropriately, protected from light, and use within a validated stability period.
-
Protocol 2: Intranasal Administration to a Rodent
-
Materials:
-
Prepared PF-219061 solution
-
Micropipette with sterile, fine-point tips
-
Anesthesia (e.g., isoflurane) if required by the experimental design and approved by the institutional animal care and use committee.
-
-
Procedure:
-
Properly restrain the animal. For awake animals, scruff the animal firmly to immobilize the head. For anesthetized animals, ensure an appropriate level of sedation.
-
Position the animal in a supine or slightly inverted position with the head tilted back.
-
Load the micropipette with the desired volume of the PF-219061 solution.
-
Carefully place the pipette tip just inside one nostril, avoiding deep insertion which can cause injury.
-
Dispense a small droplet of the solution (e.g., 5 µL for a mouse). Allow the animal to inhale the droplet.
-
Wait for a few seconds before administering the next droplet to the other nostril.
-
Continue alternating nostrils until the full dose has been administered.
-
Keep the animal in the same position for a short period (e.g., 1-2 minutes) after administration to facilitate absorption.
-
Monitor the animal for any signs of respiratory distress or discomfort.
-
Visualizations
References
Preventing PF 219061 degradation in solution
This technical support center provides guidance on the proper handling and storage of PF-219061 in solution to minimize degradation and ensure experimental reproducibility. The following information is based on general principles of chemical stability, as specific degradation studies on PF-219061 are not extensively available in published literature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of PF-219061?
A1: For long-term storage, it is recommended to prepare stock solutions of PF-219061 in anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). DMSO is a common choice for creating high-concentration stock solutions that can be stored frozen.[1][2][3] When preparing stock solutions, ensure the solvent is of high purity and free from water to prevent hydrolysis.
Q2: How should I store stock solutions of PF-219061?
A2: Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] The use of amber vials is recommended to protect the compound from light. While some suppliers suggest room temperature storage for the solid compound, solutions are generally less stable and require colder temperatures for long-term preservation.[4]
Q3: Can I prepare aqueous solutions of PF-219061?
A3: PF-219061 is sparingly soluble in aqueous buffers.[2] For experiments requiring an aqueous medium, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[2] Aqueous solutions should be prepared fresh for each experiment and should not be stored for more than a day due to the increased risk of degradation.[2][3]
Q4: What factors can contribute to the degradation of PF-219061 in solution?
A4: Several factors can affect the stability of small molecules like PF-219061 in solution, including:
-
pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis or other degradation reactions.[5] It is best to maintain solutions at a neutral pH unless experimentally required.
-
Oxygen: The phenolic group in PF-219061 may be susceptible to oxidation, which is accelerated by the presence of oxygen.[1]
-
Light: Exposure to UV or visible light can induce photodegradation.[4]
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.[4][5][6]
-
Contaminants: The presence of metal ions or other reactive species in solvents or buffers can catalyze degradation.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity over time | Degradation of PF-219061 in solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots. |
| Inconsistent experimental results | Inconsistent concentration of the active compound due to degradation. | Ensure consistent and proper storage of stock and working solutions. Consider performing a stability check of your solution under your specific experimental conditions using an analytical method like HPLC. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility. | Increase the percentage of the organic co-solvent (e.g., DMSO) in your final working solution, if your experimental system allows. Ensure the final concentration of PF-219061 does not exceed its solubility limit in the chosen solvent system. |
| Discoloration of the solution | Potential oxidation of the phenolic group. | Prepare solutions using deoxygenated buffers. Store solutions under an inert atmosphere (e.g., nitrogen or argon) if possible. Protect solutions from light. |
Experimental Protocols
Protocol: Preparation of PF-219061 Stock Solution
-
Materials: PF-219061 (solid), anhydrous DMSO, sterile microcentrifuge tubes or vials (amber colored recommended).
-
Procedure:
-
Allow the vial of solid PF-219061 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of PF-219061 in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol: General Stability Assessment of PF-219061 in an Aqueous Buffer
This protocol outlines a general method to assess the stability of PF-219061 under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Test Solution:
-
Prepare a working solution of PF-219061 in your experimental buffer at the final desired concentration by diluting your DMSO stock solution.
-
-
Incubation:
-
Incubate the test solution under your typical experimental conditions (e.g., specific temperature, lighting).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test solution for analysis.
-
Immediately store the samples at -80°C until analysis to halt further degradation.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable HPLC method. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point for small molecule analysis.
-
Monitor the peak area of the parent PF-219061 compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Data Presentation
Table 1: Recommended Storage Conditions for PF-219061 Solutions
| Solution Type | Solvent | Storage Temperature | Maximum Recommended Storage Duration |
| Stock Solution | Anhydrous DMSO or DMF | -20°C or -80°C | ≥ 6 months (in aliquots) |
| Working Solution | Aqueous buffer (with co-solvent) | 2-8°C or Room Temperature | Prepare fresh daily; do not store for more than 24 hours |
Visualizations
References
- 1. thco.com.tw [thco.com.tw]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Troubleshooting inconsistent results with PF 219061
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-219061, a selective dopamine D3 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is PF-219061 and what is its primary mechanism of action?
PF-219061 is a potent and selective agonist for the dopamine D3 receptor, with a reported EC50 of 15 nM.[1] As a D3 receptor agonist, it stimulates the receptor, initiating downstream signaling cascades. The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Activation of the D3 receptor can also modulate other signaling pathways, including the activation of mitogen-activated protein kinases (MAPK). PF-219061 was initially investigated for the treatment of female sexual dysfunction, although it did not progress to clinical trials.[4]
Q2: What are the expected in vitro effects of PF-219061 in a cell-based assay?
In a cell line endogenously or recombinantly expressing the dopamine D3 receptor, treatment with PF-219061 is expected to result in:
-
A dose-dependent decrease in forskolin-stimulated cAMP levels. This is a direct consequence of the Gi/o protein coupling and adenylyl cyclase inhibition.
-
A dose-dependent increase in the phosphorylation of downstream kinases, such as ERK1/2 (MAPK).
-
Recruitment of β-arrestin to the activated D3 receptor. This is a common mechanism for GPCR desensitization and signaling.[5]
The potency of PF-219061 (typically measured as an EC50 value) should be in the nanomolar range, consistent with its reported activity.[1]
Troubleshooting Guide for Inconsistent Results
Inconsistent results when working with PF-219061 can arise from various factors, ranging from experimental design to technical execution. This guide addresses common issues in a question-and-answer format.
Q1: My EC50 values for PF-219061 are highly variable between experiments. What could be the cause?
Inconsistent EC50 values are a frequent challenge.[6][7][8] Several factors can contribute to this variability:
| Potential Cause | Recommended Action |
| Cell Health and Passage Number | Use cells within a consistent and narrow passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. Ensure cells are healthy and have a consistent seeding density. |
| Reagent Preparation and Storage | Prepare fresh dilutions of PF-219061 for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in assay media. |
| Assay Conditions | Maintain consistent incubation times, temperatures, and CO2 levels. Variations in these parameters can significantly impact cellular responses. Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls. |
| Dose-Response Curve Setup | Ensure your concentration range is appropriate to capture the full sigmoidal curve, including the top and bottom plateaus. A poorly defined curve will lead to inaccurate EC50 calculations.[6] |
| Data Analysis | Use a consistent and appropriate non-linear regression model to fit your dose-response curves. Ensure that your data normalization is consistent between experiments. |
Q2: I am not observing the expected decrease in cAMP levels after treating my D3-expressing cells with PF-219061.
If you are not seeing the expected inhibition of adenylyl cyclase, consider the following:
| Potential Cause | Recommended Action |
| Insufficient Forskolin Stimulation | The inhibitory effect of a Gi-coupled agonist is typically measured against forskolin-stimulated cAMP production. Optimize the concentration of forskolin to ensure a robust and reproducible cAMP window. |
| Low D3 Receptor Expression | Confirm the expression of functional D3 receptors in your cell line. This can be done via RT-qPCR for transcript levels or by testing a known D3 agonist as a positive control. |
| Assay Sensitivity | Ensure your cAMP assay is sensitive enough to detect the expected decrease in cAMP levels. Different commercial kits have varying sensitivities. |
| Cell Lysis and Reagent Compatibility | Ensure complete cell lysis to release intracellular cAMP. Verify that your vehicle or other components of the assay medium are not interfering with the cAMP assay reagents. |
Q3: The MAPK phosphorylation signal in my Western blots is weak or inconsistent upon PF-219061 treatment.
Weak or variable MAPK phosphorylation signals can be due to several factors:
| Potential Cause | Recommended Action |
| Stimulation Time | The kinetics of MAPK phosphorylation can be transient. Perform a time-course experiment (e.g., 5, 10, 15, 30 minutes) to determine the optimal stimulation time for PF-219061 in your cell system. |
| Serum Starvation | High basal MAPK activity can mask the effect of the agonist. Serum-starve your cells for a sufficient period (e.g., 4-18 hours) before stimulation to reduce background phosphorylation.[9] |
| Antibody Quality | Use high-quality, validated antibodies for both phosphorylated and total protein to ensure specificity and sensitivity. Optimize antibody concentrations and incubation times. |
| Lysis Buffer and Sample Handling | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins. Keep samples on ice and process them quickly. |
| Protein Loading | Ensure equal protein loading across all lanes of your gel by performing a protein quantification assay (e.g., BCA). Normalize the phosphorylated protein signal to the total protein signal. |
Experimental Protocols
cAMP Measurement Assay for a Gi-Coupled Receptor
This protocol is adapted for measuring the inhibitory effect of PF-219061 on adenylyl cyclase activity in cells expressing the dopamine D3 receptor.
Materials:
-
D3 receptor-expressing cells (e.g., CHO-K1 or HEK293)
-
Cell culture medium
-
PF-219061
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white plates
Procedure:
-
Cell Seeding: Seed the D3-expressing cells in a 384-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of PF-219061 in assay buffer. Also, prepare a solution of forskolin at a concentration that elicits a submaximal stimulation of cAMP (e.g., EC80).
-
Agonist Treatment: Add the PF-219061 dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Forskolin Stimulation: Add the forskolin solution to all wells (except the basal control) and incubate for a further specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.[10][11][12]
-
Data Analysis: Plot the cAMP levels against the log of the PF-219061 concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
MAPK (ERK1/2) Phosphorylation Western Blot Protocol
This protocol describes the detection of ERK1/2 phosphorylation in response to PF-219061.[9][13]
Materials:
-
D3 receptor-expressing cells
-
Serum-free cell culture medium
-
PF-219061
-
Lysis buffer (e.g., RIPA) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
PVDF membrane
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and grow to 80-90% confluency. Replace the growth medium with serum-free medium and incubate for 4-18 hours.
-
PF-219061 Stimulation: Treat the serum-starved cells with various concentrations of PF-219061 for the predetermined optimal time. Include a vehicle-treated control.
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the phospho-antibody.
-
Re-probe the same membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.
Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway activated by PF-219061.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. innoprot.com [innoprot.com]
- 3. innoprot.com [innoprot.com]
- 4. PF-219,061 - Wikipedia [en.wikipedia.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. graphpad.com [graphpad.com]
- 7. benchchem.com [benchchem.com]
- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
PF 219061 off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PF-219061 in cell-based assays. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, with a focus on identifying and mitigating potential off-target effects.
Disclaimer
Publicly available information on the specific off-target effects of PF-219061 is limited. This guide provides general strategies for troubleshooting unexpected results in cell-based assays based on the known pharmacology of selective dopamine D3 receptor agonists. The provided quantitative data on receptor selectivity is illustrative.
Frequently Asked Questions (FAQs)
Q1: What is PF-219061 and what is its primary mechanism of action?
PF-219061 is a potent and selective agonist for the dopamine D3 receptor, with a reported EC50 of 15 nM.[1] It was developed by Pfizer for the potential treatment of female sexual dysfunction.[1] The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels such as potassium and calcium channels.[2][3]
Q2: I am using PF-219061 in my cell-based assay, but I am not observing the expected decrease in cAMP levels. What could be the reason?
Several factors could contribute to this. Please refer to the troubleshooting guide below for a step-by-step approach to identify the issue.
Q3: I am observing effects in my cells that are not consistent with D3 receptor signaling, such as an increase in cAMP or activation of pathways not typically associated with Gi/o coupling. Could these be off-target effects?
It is possible. While PF-219061 is reported to be a selective D3 receptor agonist, at higher concentrations it may interact with other receptors. Unexpected signaling outcomes warrant a thorough investigation of potential off-target effects. The troubleshooting guide below provides a framework for this investigation.
Q4: How can I determine if the effects I am seeing are due to on-target D3 receptor activation or off-target effects?
The best approach is to use a combination of control experiments, including the use of selective antagonists, testing in cell lines with and without the target receptor, and performing concentration-response curves.
Troubleshooting Guides
Issue 1: No observable effect or weaker than expected potency of PF-219061
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Compound Integrity | - Verify the identity and purity of your PF-219061 stock. - Prepare fresh dilutions from a new stock solution. |
| Cell Line Issues | - Confirm the expression of the dopamine D3 receptor in your cell line using qPCR, western blot, or a validated antibody. - Ensure cells are healthy and within an appropriate passage number. |
| Assay Conditions | - Optimize cell seeding density and stimulation time. - Check the viability of cells after treatment with PF-219061 to rule out cytotoxicity. |
| Incorrect Assay for D3 Signaling | - Confirm that your assay is capable of detecting Gi/o-mediated signaling (e.g., forskolin-stimulated cAMP inhibition). |
Issue 2: Unexpected or contradictory signaling results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Off-target activity at other dopamine receptors | - Perform concentration-response curves with PF-219061 in the presence of selective antagonists for other dopamine receptors (e.g., D1, D2). - Test PF-219061 in cell lines selectively expressing other dopamine receptor subtypes. |
| Activation of other GPCRs | - Use a broader panel of GPCR antagonists to identify potential off-target interactions. - Consult databases for known off-target liabilities of similar chemical scaffolds. |
| Cell line-specific signaling | - The signaling outcome of D3 receptor activation can be cell-type dependent.[4] - Characterize the G protein coupling profile of your specific cell line. |
| Biased Agonism | - PF-219061 might act as a biased agonist, preferentially activating one signaling pathway over another (e.g., β-arrestin vs. G protein).[5] - Use assays that can measure different signaling readouts, such as β-arrestin recruitment assays. |
Quantitative Data
Table 1: Illustrative Selectivity Profile of PF-219061
This table presents a hypothetical selectivity profile to demonstrate how to evaluate the specificity of a compound. Actual experimental data for PF-219061 may vary.
| Receptor | EC50 (nM) | Selectivity (fold vs. D3) |
| Dopamine D3 | 15 | 1 |
| Dopamine D2 | 1500 | 100 |
| Dopamine D4 | 3000 | 200 |
| Dopamine D1 | >10,000 | >667 |
| Dopamine D5 | >10,000 | >667 |
| Serotonin 5-HT1A | 8000 | 533 |
| Adrenergic α2A | >10,000 | >667 |
Note: The EC50 values for receptors other than D3 are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: cAMP Inhibition Assay for D3 Receptor Activation
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production following D3 receptor activation by PF-219061.
Materials:
-
Cells expressing the dopamine D3 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
PF-219061
-
Forskolin
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate at a pre-optimized density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of PF-219061 in assay buffer.
-
Agonist Stimulation: Add PF-219061 to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Forskolin Stimulation: Add a concentration of forskolin that elicits a submaximal cAMP response (e.g., EC80) to all wells except the negative control. Incubate for a further 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the concentration-response curve for PF-219061 and calculate the IC50 value.
Protocol 2: Reporter Gene Assay for Downstream Signaling
This protocol uses a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element (e.g., CRE for cAMP-dependent pathways) to measure downstream signaling.
Materials:
-
Cells co-transfected with the dopamine D3 receptor and a suitable reporter gene construct.
-
Cell culture medium
-
PF-219061
-
Reporter gene assay substrate
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PF-219061 and incubate for a sufficient time to allow for reporter gene expression (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a lysis buffer compatible with the reporter gene assay.
-
Signal Detection: Add the appropriate substrate to the cell lysate and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Generate a concentration-response curve and determine the EC50 of PF-219061.
Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize PF 219061 cytotoxicity
Technical Support Center: PF-219061
Disclaimer: The compound "PF-219061" is not documented in publicly available scientific literature. This guide provides generalized strategies for minimizing the cytotoxicity of novel small molecule inhibitors, using PF-219061 as a hypothetical example. The recommendations herein should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of in vitro cytotoxicity with a novel inhibitor like PF-219061?
A1: Unexpected cytotoxicity from a novel research compound can stem from several factors:
-
High Concentrations: Concentrations significantly exceeding the half-maximal inhibitory concentration (IC50) can induce non-specific effects and cell death.[1]
-
Off-Target Effects: The inhibitor may interact with unintended cellular targets, disrupting essential pathways and leading to toxicity.[2][3][4]
-
Solvent Toxicity: The vehicle used to dissolve the compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations.[1][5]
-
Prolonged Exposure: Continuous exposure to the inhibitor may disrupt normal cellular functions and result in cumulative toxicity.[1][6]
-
Compound Instability or Impurity: Degradation of the compound or the presence of impurities can contribute to cytotoxic effects.[7]
-
Metabolite Toxicity: Cellular metabolism of the compound might produce toxic byproducts.[1]
Q2: How can I determine the optimal, non-toxic concentration of PF-219061 for my experiments?
A2: The ideal concentration should be empirically determined for each cell line. A dose-response experiment is the most effective method. This involves treating your cells with a wide range of PF-219061 concentrations and assessing cell viability after a set exposure time. The goal is to identify the lowest concentration that produces the desired on-target effect with minimal impact on cell viability.[1][8]
Q3: The observed cytotoxicity is inconsistent between experiments. What could be the cause?
A3: Inconsistent results can be due to several factors, including variations in cell health, passage number, or seeding density.[9] It is also important to ensure that the compound stock solution is prepared fresh and that all reagents are of high quality.
Q4: Could the cytotoxicity be an artifact of the viability assay I am using?
A4: Yes, some assays are susceptible to artifacts. For instance, compounds can interfere with the reagents in metabolic assays like the MTT assay.[7][9] It is advisable to confirm cytotoxicity findings using an orthogonal method that measures a different cell health parameter (e.g., a membrane integrity assay if you initially used a metabolic assay).[10]
Troubleshooting Guides
Guide 1: High Levels of Cell Death Observed After Treatment
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inhibitor Concentration is Too High | Perform a dose-response curve with a broad range of concentrations, starting below the expected IC50 value.[1] | Identification of a concentration that achieves the desired biological effect without significant cell death. |
| Prolonged Exposure to the Inhibitor | Conduct a time-course experiment to determine the minimum exposure time required to observe the on-target effect.[6][8] | Reduced cytotoxicity by limiting the duration of treatment. |
| Solvent (e.g., DMSO) Toxicity | Run a vehicle-only control with the same final solvent concentration as your highest inhibitor dose. Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5% for DMSO).[1][5] | No significant cell death in the vehicle-only control group. |
| Cell Line Sensitivity | Test PF-219061 on a different, more robust cell line if possible. | Determination if the cytotoxicity is cell-line specific. |
| Compound Degradation or Impurity | Prepare a fresh stock solution of PF-219061 from a reputable source. | Consistent and reproducible results with the fresh stock. |
Guide 2: Distinguishing On-Target from Off-Target Cytotoxicity
It is crucial to determine if the observed cytotoxicity is a result of inhibiting the intended target or due to off-target effects.
| Experimental Approach | Methodology | Interpretation of Results |
| Genetic Validation | Use techniques like CRISPR-Cas9 or siRNA to knockdown or knockout the target of PF-219061. Treat these modified cells with the inhibitor. | If the modified cells are resistant to PF-219061, the cytotoxicity is likely on-target. If they remain sensitive, off-target effects are the probable cause.[2][3] |
| Use of a Structurally Different Inhibitor | Treat your cells with another inhibitor that targets the same protein but has a different chemical structure. | If both inhibitors produce a similar cytotoxic phenotype, it is more likely to be an on-target effect.[3] |
| Rescue Experiment | If the inhibited pathway is known, try to rescue the cells by adding a downstream component of that pathway.[9] | Successful rescue of the cytotoxic phenotype indicates an on-target effect. |
| Target Engagement Assay | Confirm that PF-219061 binds to its intended target at the concentrations that cause cytotoxicity. | A strong correlation between target engagement and cytotoxicity suggests an on-target effect.[9] |
Experimental Protocols
Protocol 1: Determining the IC50 of PF-219061 using a Resazurin-Based Viability Assay
This protocol outlines a method to determine the concentration of PF-219061 that inhibits cell viability by 50%.
Materials:
-
Cells of interest
-
Complete culture medium
-
PF-219061
-
Vehicle (e.g., DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Plate reader with fluorescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of PF-219061 in complete culture medium. Include a vehicle-only control and a no-treatment control.[1]
-
Treatment: Remove the medium from the cells and add the prepared inhibitor dilutions.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Readout: Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cells of interest
-
PF-219061
-
Luminescent caspase-3/7 assay kit
-
White-walled, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with PF-219061 as described in Protocol 1.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature, protected from light.
-
Readout: Measure luminescence.
-
Data Analysis: An increase in luminescence indicates the activation of caspase-3/7.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Hypothetical signaling pathway of PF-219061-induced apoptosis.
Caption: Step-by-step workflow for determining PF-219061 cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
Stability of PF 219061 in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of PF-219061 in various solvents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving PF-219061.
Issue 1: Inconsistent results in biological assays.
-
Question: My bioassay results with PF-219061 are variable. Could solvent-related instability be the cause?
-
Answer: Yes, inconsistent results can be a sign of compound degradation. PF-219061, like many small molecules, can be susceptible to degradation under certain conditions. The choice of solvent and storage conditions are critical for maintaining the integrity of the compound. It is recommended to use freshly prepared solutions for your experiments whenever possible. If you are using stock solutions, it is important to validate their stability over time in your chosen solvent. For aqueous buffers, it is advisable to prepare them fresh and filter sterilize them before adding the compound.
Issue 2: Precipitation of PF-219061 during an experiment.
-
Question: I observed precipitation of PF-219061 when I diluted my stock solution into an aqueous buffer. How can I resolve this?
-
Answer: Precipitation upon dilution into aqueous media is a common issue for compounds with low aqueous solubility. This can be addressed by:
-
Optimizing the solvent for your stock solution: While DMSO is a common solvent for stock solutions, its high concentration can cause compounds to precipitate when diluted into aqueous buffers. Consider using a co-solvent system or a different, more compatible organic solvent if possible.
-
Lowering the final concentration: The observed precipitation may be due to exceeding the solubility limit of PF-219061 in the final aqueous buffer. Try performing a serial dilution to a lower final concentration.
-
Using a solubilizing agent: In some cases, the addition of a small amount of a biocompatible solubilizing agent, such as a cyclodextrin or a non-ionic surfactant (e.g., Tween® 80), to the aqueous buffer can improve the solubility of the compound. However, it is crucial to first test the compatibility of any additive with your specific assay.
-
Issue 3: Unexpected peaks in HPLC analysis of a PF-219061 solution.
-
Question: My HPLC analysis of a PF-219061 solution shows extra peaks that were not present in the initial analysis of the solid compound. What could be the reason?
-
Answer: The appearance of new peaks in an HPLC chromatogram is a strong indicator of compound degradation. The nature of the degradation products will depend on the solvent, pH, temperature, and exposure to light and oxygen. To identify the cause:
-
Review your solution preparation and storage procedures: Ensure that the solvent used is of high purity and was properly degassed. Check if the solution was protected from light and stored at the recommended temperature.
-
Perform a forced degradation study: To understand the degradation profile of PF-219061, you can perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the potential degradation products and developing a stability-indicating HPLC method.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of PF-219061?
A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent due to its high solubilizing power for many organic molecules. A stock solution in DMSO can be prepared at a concentration of approximately 1 mg/ml.[1] For aqueous solutions, PF-219061 is soluble in PBS (pH 7.2) at approximately 10 mg/ml; however, it is not recommended to store aqueous solutions for more than one day.[1]
Q2: How should I store stock solutions of PF-219061?
A2: Stock solutions of PF-219061 in DMSO should be stored at -20°C for long-term storage (≥4 years) or at -80°C for even greater stability.[1][2] For short-term storage (up to one month), solutions can be kept at -20°C.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage and should be prepared fresh.[1]
Q3: Is PF-219061 sensitive to light?
Q4: What is the stability of PF-219061 in acidic and basic conditions?
A4: Based on forced degradation studies of similar dopamine agonists like pramipexole, PF-219061 is expected to be susceptible to degradation under both acidic and basic conditions, particularly at elevated temperatures.[3][4][5] Degradation is likely to be more pronounced in basic conditions compared to acidic conditions.[5]
Data on Stability of a Structurally Related Dopamine Agonist (Pramipexole)
While specific quantitative stability data for PF-219061 is not publicly available, the following table summarizes the degradation of a structurally related dopamine agonist, pramipexole, under forced degradation conditions. This data can serve as a general guide for understanding the potential stability profile of PF-219061.
| Stress Condition | Reagent/Parameter | Duration | Approximate Degradation (%) | Key Degradation Products |
| Acid Hydrolysis | 3 M HCl | 48 hours at 80°C | ~10-20% | 2-amino-4,5-dihydrobenzothiazole |
| Base Hydrolysis | 2 M NaOH | 24 hours at 80°C | ~10-20% | 2-amino-4,5-dihydrobenzothiazole |
| Oxidative Degradation | 6% H₂O₂ | 8 days at RT, then 10 min in boiling water bath | >10% | N-oxide derivatives of pramipexole |
| Photolytic Degradation | Direct sunlight | 8 days | >10% | (4,5,6,7-tetrahydro-6-(propylamino)benzothiazol-2-yl)carbamic acid |
| Thermal Degradation | Solid state | Not specified | Stable | Not applicable |
Note: Degradation percentages are approximate and can vary based on specific experimental conditions. RT = Room Temperature. Data adapted from forced degradation studies on pramipexole.[3]
Experimental Protocols
Protocol 1: General Procedure for Solubility Assessment
This protocol outlines a general method for determining the kinetic solubility of PF-219061 in a desired aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of PF-219061 in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to obtain a range of concentrations.
-
Addition of Aqueous Buffer: To each well, add the aqueous buffer of interest (e.g., PBS, pH 7.4) and mix thoroughly. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility and the biological assay.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow for equilibration.
-
Analysis: Analyze the samples for precipitation, which can be done visually or by measuring the turbidity using a plate reader. The highest concentration that does not show any precipitation is considered the kinetic solubility.
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the stability of PF-219061 under various stress conditions.
-
Sample Preparation: Prepare solutions of PF-219061 in the respective stress media (e.g., 0.1 M HCl for acidic hydrolysis, 0.1 M NaOH for basic hydrolysis, 3% H₂O₂ for oxidation). For thermal stress, the solid compound is used. For photolytic stress, a solution in a suitable solvent is prepared.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Incubate the solution at room temperature.
-
Thermal Stress: Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
Photolytic Stress: Expose the solution to a light source that provides both UV and visible light.
-
-
Sample Analysis: At various time points, withdraw samples and, if necessary, neutralize the acid and base hydrolysis samples. Analyze all samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Visualizations
Caption: Experimental workflow for solubility assessment.
Caption: Simplified signaling pathway of PF-219061.
Caption: Factors influencing experimental outcomes.
References
Technical Support Center: Interpreting Unexpected Data from PF-219061 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-219061, a selective dopamine D3 receptor agonist, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PF-219061 and what is its primary mechanism of action?
PF-219061 is a potent and selective agonist for the dopamine D3 receptor.[1] Its primary mechanism of action is to bind to and activate D3 receptors, which are G protein-coupled receptors (GPCRs) primarily coupled to the Gi/o signaling pathway. This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q2: What are the expected downstream signaling effects of D3 receptor activation by PF-219061?
Activation of the D3 receptor by an agonist like PF-219061 is expected to initiate a cascade of intracellular events, including:
-
Inhibition of cAMP production: Through the Gi alpha subunit.
-
Modulation of ion channels: Such as G protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways: Which can influence gene expression and cell proliferation.
Q3: I am not observing the expected inhibitory effect on cAMP levels after treating my cells with PF-219061. What could be the reason?
Several factors could contribute to a lack of a detectable decrease in cAMP levels:
-
Cell Line Choice: The D3 receptor's coupling to adenylyl cyclase can be cell-line dependent. Some cell lines may lack the necessary signaling components for robust Gi/o-mediated inhibition of adenylyl cyclase.[2]
-
Receptor Expression Levels: Insufficient D3 receptor expression in your chosen cell line will result in a weak signal. Conversely, extremely high expression levels can sometimes lead to constitutive activity or altered signaling.
-
Assay Conditions: The concentration of forskolin or other adenylyl cyclase activators used to stimulate cAMP production can significantly impact the ability to detect an inhibitory effect. If the initial cAMP level is too high, the inhibitory effect of the D3 agonist may be masked.
-
Ligand Concentration: Ensure that the concentration range of PF-219061 used is appropriate to capture the dose-dependent inhibition.
Q4: My dose-response curve for PF-219061 is biphasic (U-shaped). What does this indicate?
A biphasic or bell-shaped dose-response curve can be indicative of several phenomena:
-
Off-Target Effects: At higher concentrations, PF-219061 may be interacting with other receptors or cellular targets that produce an opposing effect to D3 receptor activation. For example, activity at D2 receptors, which can also couple to Gi/o, might contribute to the overall response.
-
Receptor Dimerization: GPCRs, including dopamine receptors, can form homodimers or heterodimers with other receptors. Ligand binding to these dimeric complexes can sometimes result in complex, non-monotonic dose-response curves.[3]
-
Cellular Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and internalization, which can diminish the cellular response at higher doses.[4]
Q5: I am observing high background signals in my functional assays. How can I reduce this?
High background can be caused by:
-
Constitutive Receptor Activity: Some GPCRs can be active even in the absence of an agonist, especially when overexpressed.
-
Assay Reagents: Ensure that all buffers and reagents are fresh and properly prepared. Components like serum in the cell culture media can sometimes interfere with the assay.
-
Cell Health: Unhealthy or overly confluent cells can lead to increased background signaling. Ensure your cells are in the logarithmic growth phase and are plated at an optimal density.
Data Presentation
The following tables summarize hypothetical quantitative data for a representative D3-selective agonist, which can be used as a reference for interpreting experimental results with PF-219061.
Table 1: Ligand Binding Affinities (Ki) at Dopamine Receptors
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) |
| Representative D3 Agonist | 50 | 0.5 | 150 |
| Dopamine (Endogenous Ligand) | 20 | 5 | 40 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50) in cAMP Inhibition Assay
| Compound | D2 Receptor (EC50, nM) | D3 Receptor (EC50, nM) |
| Representative D3 Agonist | 100 | 2 |
| Dopamine (Endogenous Ligand) | 30 | 10 |
Note: EC50 is the concentration of an agonist that gives 50% of the maximal response.[5][6] Lower EC50 values indicate higher potency.
Experimental Protocols
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) Assay for D3 Receptor Activation
This protocol is designed to measure the inhibition of cAMP production following D3 receptor activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D3 receptor.
-
PF-219061 and a reference agonist (e.g., dopamine).
-
Forskolin.
-
Cell culture medium and supplements.
-
White, opaque 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the D3 receptor-expressing cells into a 384-well plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of PF-219061 and the reference agonist in the appropriate assay buffer.
-
Agonist Stimulation:
-
Aspirate the cell culture medium.
-
Add the compound dilutions to the respective wells.
-
Add a fixed concentration of forsklin to all wells (except for the basal control) to stimulate adenylyl cyclase. The optimal forskolin concentration should be determined empirically (typically around the EC80).
-
Incubate the plate at 37°C for 30 minutes.[7]
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Signal Reading: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and determine the concentration-dependent inhibition of cAMP production.
GTPγS Binding Assay
This functional assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.[11][12]
Materials:
-
Cell membranes prepared from cells expressing the D3 receptor.
-
[35S]GTPγS.
-
PF-219061 and a reference agonist.
-
GDP (Guanosine diphosphate).
-
Assay buffer (containing MgCl2 and NaCl).[13]
-
Scintillation cocktail.
-
Filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from D3 receptor-expressing cells and determine the protein concentration.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, GDP, and varying concentrations of PF-219061 or the reference agonist.
-
Add the cell membranes to each well.
-
Pre-incubate for 15-30 minutes at 30°C.
-
-
Initiation of Reaction: Add [35S]GTPγS to each well to start the binding reaction. Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through filter plates using a vacuum manifold. Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Determine the agonist-stimulated increase in [35S]GTPγS binding.
Mandatory Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway activated by PF-219061.
Caption: Experimental workflows for cAMP and GTPγS binding assays.
Caption: Troubleshooting logic for unexpected experimental data.
References
- 1. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the human dopamine D3 receptor expressed in transfected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EC50 - Wikipedia [en.wikipedia.org]
- 6. Explain what is EC50? [synapse.patsnap.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. m.youtube.com [m.youtube.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Validating the Activity of PF-219061 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the activity of PF-219061 stock solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PF-219061 and what is its mechanism of action?
PF-219061 is a potent and selective agonist for the dopamine D3 receptor, with a reported EC50 of 15 nM.[1] The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein.[2][3] Activation of the D3 receptor by an agonist like PF-219061 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2][3] This signaling pathway is involved in various physiological and pathological processes in the central nervous system.
Q2: How should I prepare and store my PF-219061 stock solution?
While specific stability data for PF-219061 is not extensively published, general best practices for small molecule compounds, particularly those with phenolic hydroxyl groups like dopamine agonists, should be followed to ensure stability.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many organic molecules.
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This allows for small volumes to be used in experiments, minimizing the final DMSO concentration in your assay medium.
-
Storage Conditions: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these aliquots at -20°C or -80°C, protected from light. One vendor suggests that PF-219061 may be stable at room temperature for short periods, but it is always best to consult the Certificate of Analysis provided by the supplier for specific recommendations.[1]
-
Handling: When preparing working solutions, allow the stock solution aliquot to thaw completely at room temperature and vortex gently to ensure it is fully dissolved before making further dilutions.
Q3: My PF-219061 stock solution has precipitated. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded upon freezing or if the solvent has absorbed water.
-
Action: Gently warm the vial to room temperature and vortex thoroughly to try and redissolve the precipitate. If it does not fully redissolve, it is recommended to discard the solution and prepare a fresh stock. Using a solution with undissolved particles will lead to inaccurate concentrations and unreliable experimental results.
-
Prevention: Ensure you are using anhydrous DMSO and that your storage vials are properly sealed to prevent moisture absorption. Storing at a slightly lower concentration may also help prevent precipitation.
Q4: How can I validate the activity of my PF-219061 stock solution?
The activity of your PF-219061 stock solution can be validated by performing a functional assay in a cell line that endogenously or recombinantly expresses the dopamine D3 receptor. The most common methods are the cAMP assay and the β-arrestin recruitment assay. A successful validation will show a dose-dependent response to PF-219061, consistent with its known potency.
Dopamine D3 Receptor Signaling Pathway
Experimental Protocols
Protocol 1: Validating PF-219061 Activity using a cAMP Assay
This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the dopamine D3 receptor.
Materials:
-
Cells expressing dopamine D3 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
PF-219061 stock solution (10 mM in DMSO)
-
Forskolin solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
White, opaque 96-well or 384-well plates suitable for the assay format
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Plating: Seed the cells in the assay plate at a predetermined optimal density and culture overnight to allow for attachment.
-
Compound Preparation: Prepare a serial dilution of PF-219061 in assay buffer. Also, prepare a solution of forskolin (at a concentration that gives a submaximal stimulation of cAMP, e.g., EC80) and a PDE inhibitor in the assay buffer.
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the PF-219061 dilutions to the respective wells.
-
Add the forskolin and PDE inhibitor solution to all wells except the negative control.
-
-
Incubation: Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes).
-
cAMP Detection: Following incubation, lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Plot the signal as a function of the PF-219061 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Validating PF-219061 Activity using a β-Arrestin Recruitment Assay
This protocol describes how to measure the recruitment of β-arrestin to the activated dopamine D3 receptor.
Materials:
-
Cell line engineered to express the D3 receptor fused to a reporter tag and β-arrestin fused to a complementary tag (e.g., DiscoverX PathHunter® cells)
-
Cell culture medium
-
PF-219061 stock solution (10 mM in DMSO)
-
Assay buffer
-
β-arrestin recruitment assay detection reagents
-
White, opaque 96-well or 384-well plates
-
Luminometer or chemiluminescence plate reader
Procedure:
-
Cell Plating: Plate the cells in the assay plate at the density recommended by the cell line provider and culture overnight.
-
Compound Preparation: Prepare a serial dilution of PF-219061 in the assay buffer.
-
Cell Treatment: Add the PF-219061 dilutions to the corresponding wells.
-
Incubation: Incubate the plate at 37°C for the time specified by the assay manufacturer (typically 60-90 minutes).
-
Signal Detection: Add the detection reagents as per the manufacturer's instructions and incubate at room temperature for the recommended time (usually around 60 minutes).
-
Data Acquisition: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence as a function of PF-219061 concentration and fit the data to a dose-response curve to calculate the EC50.
Troubleshooting Guides
Troubleshooting Workflow for Inconsistent PF-219061 Activity
Table 1: Troubleshooting Low Signal in cAMP Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal | Serum in the culture medium is activating adenylyl cyclase. | Serum-starve the cells for a few hours before the assay. |
| Cells are at too high a density. | Optimize the cell seeding density. | |
| Low or no signal change with PF-219061 | Low D3 receptor expression in the cell line. | Confirm receptor expression via qPCR or Western blot. Use a cell line with higher expression. |
| Degradation of cAMP by phosphodiesterases (PDEs). | Include a PDE inhibitor like IBMX in the assay buffer.[4] | |
| Inactive PF-219061 stock solution. | Prepare a fresh stock solution and re-test. | |
| Issues with the assay kit components. | Check the expiration dates and proper storage of all kit reagents.[4] |
Table 2: Troubleshooting the β-Arrestin Recruitment Assay
| Observed Problem | Potential Cause | Recommended Solution |
| High background luminescence | Cells are unhealthy or over-confluent. | Ensure cells are in a logarithmic growth phase and not overgrown. |
| Intrinsic activity of the reporter system. | Use a parental cell line lacking the D3 receptor to determine the baseline signal. | |
| Low signal-to-background ratio | Suboptimal cell number. | Perform a cell titration experiment to find the optimal cell density per well. |
| Insufficient incubation time. | Optimize the incubation time with PF-219061. | |
| Inconsistent results between wells | Uneven cell plating. | Ensure a homogenous cell suspension and careful pipetting when seeding the plate. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
By following these guidelines and protocols, researchers can confidently validate the activity of their PF-219061 stock solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PF-219061 and Pramipexole in D3 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PF-219061 and Pramipexole, focusing on their binding characteristics and functional activity at the dopamine D3 receptor. The information presented is intended to assist researchers in understanding the distinct pharmacological profiles of these two compounds.
Introduction
Both PF-219061 and Pramipexole are recognized for their interaction with the dopamine D3 receptor, a key target in the central nervous system implicated in various neurological and psychiatric disorders. While both compounds act as agonists at this receptor, their binding affinities and selectivity profiles exhibit notable differences. Pramipexole is a well-established dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome, with a known preference for the D3 over the D2 receptor subtype.[1][2][3] PF-219061 is a more recently developed compound identified as a highly selective D3 receptor agonist.[4][5] This guide synthesizes available experimental data to facilitate a direct comparison of their performance.
Quantitative Data on Receptor Binding
The binding affinities of PF-219061 and Pramipexole for dopamine D2 and D3 receptors are summarized in the table below. The data, presented as inhibition constants (Ki) and EC50 values, are derived from various in vitro studies.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity (D2 Ki / D3 Ki) |
| PF-219061 | D3 | Data Not Available | 15[5] | Data Not Available |
| D2 | Data Not Available | |||
| Pramipexole | D3 | 0.5[1][2] - 9[6] | Data Not Available | ~7.8 - 2.1 |
| D2 | 3.9[1][2] - 19[6] |
Note: The binding affinity of Pramipexole can vary depending on the experimental conditions, such as the use of high-affinity state-specific radioligands.[6] A direct comparison of binding affinity through Ki values for PF-219061 is currently limited by the availability of public data.
Experimental Protocols
The following sections detail the methodologies typically employed in the characterization of dopamine receptor ligands like PF-219061 and Pramipexole.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the dopamine D2 and D3 receptors by the unlabeled test compound (PF-219061 or Pramipexole).
Materials:
-
Cell membranes prepared from cell lines stably expressing human recombinant dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).[7]
-
Radioligand: Typically [3H]-Spiperone or a D3-preferring radioligand.
-
Test compounds: PF-219061 and Pramipexole at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., haloperidol).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy of PF-219061 and Pramipexole in stimulating G-protein activation via the D3 receptor.
Materials:
-
Cell membranes expressing the dopamine D3 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compounds: PF-219061 and Pramipexole at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of the test compound.[8][9]
-
Signal Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified. In an SPA format, this is done by measuring the light emitted from the SPA beads. In a filtration format, the membranes are filtered, and the retained radioactivity is counted.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the D3 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
Pramipexole is a well-characterized dopamine agonist with a clear, albeit modest, preference for the D3 receptor over the D2 receptor. PF-219061 is reported to be a highly selective D3 receptor agonist, as indicated by its functional potency. However, a comprehensive quantitative comparison of their binding affinities is hampered by the current lack of publicly available Ki values for PF-219061 at dopamine D2 and D3 receptors. Researchers are encouraged to consult primary literature for specific experimental details and to consider the distinct selectivity profiles of these compounds when designing experiments to probe the function of the D3 receptor.
References
- 1. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PF-219,061 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiparkinson concentrations of pramipexole and PHNO occupy dopamine D2(high) and D3(high) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding assays [bio-protocol.org]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Analysis of PF 219061 and Ropinirole: Dopamine D3 Receptor Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dopamine D3 receptor selectivity of PF 219061 and Ropinirole, supported by available experimental data. This document aims to facilitate informed decisions in the selection of pharmacological tools for neuroscience research.
Introduction
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain and is implicated in motivation, cognition, and emotional processes. Its distinct neuroanatomical distribution and functional profile compared to the more ubiquitous D2 receptor have made it an attractive target for the development of selective ligands to treat a range of neuropsychiatric and neurological disorders. This guide compares two dopamine receptor agonists, this compound and Ropinirole, with a focus on their selectivity for the D3 receptor over the D2 receptor.
Quantitative Data Summary
The following tables summarize the available binding affinity and functional potency data for this compound and Ropinirole at the human dopamine D2 and D3 receptors. It is important to note that the data for each compound are derived from different studies and experimental conditions; therefore, a direct comparison should be made with caution.
Table 1: Binding Affinity (Ki) of this compound and Ropinirole at Dopamine D2 and D3 Receptors
| Compound | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2 Ki / D3 Ki) | Source |
| This compound | Data not available | Data not available | >223 (based on functional data) | [1] |
| Ropinirole | 29 | Data not available | ~20 (based on radioligand binding studies) | [2][3] |
Table 2: Functional Potency (EC50 / pEC50) of this compound and Ropinirole at Dopamine D2 and D3 Receptors
| Compound | D2 EC50 (nM) / pEC50 | D3 EC50 (nM) / pEC50 | Selectivity (D2 EC50 / D3 EC50) | Source |
| This compound | >10,000 | 15 | >1000 | [1][4] |
| Ropinirole | 39.8 (pEC50 = 7.4) | 4.0 (pEC50 = 8.4) | 10 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent typical protocols for determining the binding affinity and functional activity of compounds at dopamine receptors.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Cell membranes expressing the human dopamine D2 or D3 receptor are prepared from cultured cells (e.g., CHO or HEK293) through homogenization and centrifugation.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2/D3 receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or Ropinirole).
-
Separation: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional cAMP Assay (for EC50 Determination)
This assay measures the functional potency of an agonist by quantifying its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).
-
Cell Culture: Cells stably expressing the human dopamine D3 receptor (e.g., CHO-K1 cells) are cultured in appropriate media.[5]
-
Assay Preparation: Cells are harvested and seeded into microplates.
-
Compound Addition: The cells are treated with increasing concentrations of the test agonist (this compound or Ropinirole).
-
cAMP Measurement: As the D3 receptor is coupled to a Gi/o protein, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[5] This change in cAMP can be measured using various methods, such as competitive immunoassays (e.g., HTRF) or reporter gene assays.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the dose-response data to a sigmoidal curve.
Mandatory Visualizations
Dopamine D3 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor.
Caption: Dopamine D3 receptor signaling cascade.
Experimental Workflow for D3 Selectivity Determination
The diagram below outlines the experimental workflow for determining the D3 selectivity of a compound.
Caption: Workflow for assessing D3 receptor selectivity.
Conclusion
Based on the available data, both this compound and Ropinirole exhibit selectivity for the dopamine D3 receptor over the D2 receptor. This compound is reported to be a highly selective D3 agonist with a functional selectivity of over 1000-fold.[1][4] Ropinirole demonstrates a more modest, yet significant, preference for the D3 receptor, with a reported 10-fold functional selectivity and approximately 20-fold binding selectivity.[2]
The choice between these two compounds will depend on the specific requirements of the research. For studies requiring a very high degree of D3 selectivity to minimize potential off-target effects at the D2 receptor, this compound appears to be the superior choice. Ropinirole, while less selective, is a well-characterized compound with extensive preclinical and clinical data, which may be advantageous for translational research. Researchers should carefully consider the experimental context and the desired level of receptor selectivity when selecting between these two valuable pharmacological tools.
References
- 1. osti.gov [osti.gov]
- 2. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics and pharmacodynamics of ropinirole in patients with prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of D3 Receptor Agonists for Researchers
A comprehensive guide to the binding affinities, functional activities, and signaling pathways of prominent D3 receptor agonists.
This guide provides a detailed comparative analysis of several key dopamine D3 receptor agonists, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work. The information presented herein is compiled from a range of preclinical studies, highlighting the distinct pharmacological profiles of these compounds.
D3 Receptor Agonist Performance: A Quantitative Overview
The following table summarizes the in vitro binding affinities (Ki) of various agonists for the dopamine D3 receptor, alongside their affinities for the D2 receptor to indicate selectivity. It is important to note that these values are compiled from multiple sources and experimental conditions may vary, warranting cautious comparison.
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 vs D2 Selectivity Ratio | Receptor Activity Profile |
| Pramipexole | ~0.2-0.5[1][2][3] | ~3.9[2][3] | ~8-20 fold | Full Agonist[4][5] |
| Ropinirole | ~0.97[6] | ~98.7 µM (using [3H]spiperone)[6] | High | Full Agonist[7][8] |
| Rotigotine | 0.71[9][10][11] | 13.5[9][10][11] | ~19 fold | Full Agonist[9][10] |
| Cariprazine | 0.085[12] | 0.49[12] | ~6 fold | Partial Agonist[6][9] |
| Aripiprazole | 0.8[13] | 0.34[13] | ~0.4 fold | Partial Agonist[13][14][15] |
| Brexpiprazole | High Affinity[16][17] | High Affinity[16][17] | Similar to D2 | Partial Agonist[18][19] |
Understanding D3 Receptor Signaling
Dopamine D3 receptors are primarily coupled to the Gi/Go class of G proteins.[20] Upon agonist binding, this initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16][21] Beyond cAMP modulation, D3 receptor activation can also influence other downstream effectors, including the modulation of ion channels (e.g., potassium and calcium channels) and the activation of various kinases, such as mitogen-activated protein kinase (MAPK).[21][22] Furthermore, D3 receptors can engage with β-arrestin, a protein involved in receptor desensitization and G protein-independent signaling.
Experimental Methodologies for Agonist Characterization
The characterization of D3 receptor agonists relies on a suite of in vitro assays to determine their binding affinity, functional potency, and efficacy. Below are detailed protocols for key experiments.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for the D3 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the D3 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human D3 receptor (e.g., CHO or HEK293 cells).[7]
-
Radioligand with high affinity for the D3 receptor (e.g., [3H]spiperone or a D3-preferring agonist radioligand).[1][23]
-
Test compounds (D3 receptor agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 5 mM MgCl2, pH 7.4).[7]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[12]
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[12]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[7]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[12]
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate the G protein coupled to the D3 receptor.
Objective: To quantify the agonist-stimulated binding of [³⁵S]GTPγS to G proteins in cell membranes expressing the D3 receptor.
Materials:
-
Cell membranes from a cell line expressing the D3 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).[24]
-
GDP.
-
Test compounds (D3 receptor agonists).
-
Assay buffer.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound and GDP.[25]
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.[25]
-
Incubation: Incubate the mixture to allow for [³⁵S]GTPγS binding to the activated G proteins (e.g., 60 minutes at 30°C).[25]
-
Termination and Filtration: Terminate the reaction and separate the bound from free [³⁵S]GTPγS by rapid filtration.
-
Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the concentration-response curve.
β-Arrestin Recruitment Assay
This assay assesses the ability of an agonist to induce the interaction between the D3 receptor and β-arrestin.
Objective: To measure the recruitment of β-arrestin to the D3 receptor upon agonist stimulation.
Materials:
-
A cell line co-expressing the D3 receptor and a β-arrestin fusion protein (e.g., using enzyme fragment complementation technology like PathHunter).[4]
-
Test compounds (D3 receptor agonists).
-
Substrate for the reporter enzyme.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the engineered cells in a 96-well plate.
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes at 37°C).
-
Detection: Add the detection reagent containing the substrate for the reporter enzyme.
-
Signal Measurement: Measure the resulting chemiluminescent or fluorescent signal.
-
Data Analysis: Generate a concentration-response curve to determine the EC50 and Emax for β-arrestin recruitment.
References
- 1. Radioligand binding assays [bio-protocol.org]
- 2. Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 6. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 9. air.unimi.it [air.unimi.it]
- 10. dspace.ut.ee [dspace.ut.ee]
- 11. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Aripiprazole, brexpiprazole, and cariprazine: Not all the same | MDedge [mdedge.com]
- 14. Evaluation of the D3 Dopamine Receptor Selective Agonist/Partial Agonist PG01042 on L-Dopa Dependent Animal Involuntary Movements in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Partial agonists of dopamine receptors: mechanisms and clinical effects of aripiprazole, brexpiprazole and cariprazine | BJPsych Advances | Cambridge Core [cambridge.org]
- 17. cambridge.org [cambridge.org]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 20. The complex molecular pharmacology of the dopamine D2 receptor: Implications for pramipexole, ropinirole, and rotigotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Figure 3 from Cariprazine Has Unique Potent Binding for D 3 Receptors and Other Unique | Semantic Scholar [semanticscholar.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 25. benchchem.com [benchchem.com]
A Comparative Analysis of Vitamin D Receptor Antagonists
Disclaimer: The initial query requested a comparison of PF-219061 with a known Vitamin D3 (VDR) antagonist. However, publicly available scientific literature classifies PF-219061 as a selective Dopamine D3 receptor agonist, which was under investigation for female sexual dysfunction.[1][2] It does not target the Vitamin D Receptor (VDR). Therefore, a direct efficacy comparison between PF-219061 and a VDR antagonist is not feasible.
This guide instead provides a comparative overview of well-characterized VDR antagonists, focusing on their efficacy, mechanisms of action, and the experimental protocols used for their validation. This information is intended for researchers, scientists, and drug development professionals working in fields such as oncology, immunology, and metabolic diseases where VDR modulation is a subject of interest.
The Vitamin D Receptor is a nuclear receptor that, upon activation by its natural ligand 1α,25-dihydroxyvitamin D3 (calcitriol), modulates the transcription of numerous genes.[3] VDR antagonists are compounds that bind to the VDR and block the transcriptional effects of calcitriol, offering therapeutic potential in conditions characterized by excessive VDR signaling, such as hypercalcemia or certain cancers.[2]
Quantitative Efficacy of VDR Antagonists
The antagonistic potency of various compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which measures how much of the substance is needed to inhibit a biological process by half. The table below summarizes the reported IC50 values for several known VDR antagonists. It is important to note that these values can vary based on the specific assay conditions.
| Compound | Assay Type | Reported IC50 / Kd Value | Reference(s) |
| MeTC7 | Fluorescence Polarization (FP) | 2.9 µM | [1][4][5] |
| Cell-Based Transactivation | 20.8 µM | [1][6] | |
| TEI-9647 | HL-60 Cell Differentiation | 6.3 nM - 8.3 nM | [7][8] |
| Gel Shift Assay | 2.5 nM | [3] | |
| 2α,24,24-trimethyl-TEI-9647 | (Not Specified) | 0.093 nM | [7] |
| ZK168281 | Binding Affinity (Kd) | 0.1 nM | [9][10] |
| ZK159222 | Reporter Gene Assay | Potent antagonist, specific IC50 not stated | [11] |
Signaling Pathways and Mechanism of Action
The primary mechanism of VDR antagonists is the competitive inhibition of the natural agonist, calcitriol. By occupying the ligand-binding pocket of the VDR, these antagonists prevent the conformational changes necessary for the recruitment of coactivator proteins, which is a critical step for initiating gene transcription.[11] Some antagonists may even promote the binding of corepressor proteins, further ensuring the silencing of target genes.[9]
Experimental Protocols
Validating the efficacy of a VDR antagonist involves a series of in vitro assays to confirm its binding to the receptor and its ability to block downstream signaling.
The typical workflow for validating a potential VDR antagonist begins with assessing its ability to bind to the VDR, followed by functional assays to measure the inhibition of transcriptional activity.
This assay directly measures the binding of the antagonist to the VDR Ligand Binding Domain (LBD). It relies on the principle that a small, fluorescently-labeled VDR ligand (tracer) will have low polarization when free in solution, but high polarization when bound to the much larger VDR protein. A test compound that competes with the tracer for binding will displace it, leading to a decrease in polarization.
-
Objective: To determine if a test compound binds to the VDR and to calculate its binding affinity (IC50).
-
Materials:
-
Purified, recombinant VDR-LBD protein.
-
Fluorescent VDR tracer (e.g., Fluormone™ VDR Red).
-
Assay buffer (e.g., 25 mM PIPES, 50 mM NaCl, 0.01% NP-40).
-
Test compounds and a known VDR agonist (e.g., calcitriol) as a positive control.
-
384-well black, low-volume microplates.
-
Fluorescence plate reader capable of measuring polarization.
-
-
Protocol:
-
Prepare a solution of VDR-LBD and fluorescent tracer in assay buffer and dispense into wells.
-
Add serial dilutions of test compounds to the wells. Include wells with buffer only (high polarization control) and a saturating concentration of a known agonist (low polarization control).
-
Incubate the plate at room temperature for 2-4 hours to reach binding equilibrium.
-
Measure fluorescence polarization using an appropriate plate reader (e.g., excitation at 535 nm and emission at 590 nm for a red tracer).[12]
-
Calculate IC50 values by plotting the decrease in polarization against the concentration of the test compound.
-
This cell-based assay measures the functional ability of an antagonist to block VDR-mediated gene transcription. Cells are engineered to express VDR and a reporter gene (luciferase) under the control of a Vitamin D Response Element (VDRE).
-
Objective: To quantify the functional antagonism of a test compound on VDR-mediated transcription.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa) cultured in appropriate media.
-
Expression plasmids for human VDR.
-
A luciferase reporter plasmid containing a VDRE (e.g., from the CYP24A1 promoter).[5]
-
A transfection reagent.
-
A VDR agonist (e.g., calcitriol) to stimulate the receptor.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Protocol:
-
Co-transfect the cells with the VDR and luciferase reporter plasmids.
-
Plate the transfected cells into a 96-well cell culture plate and allow them to adhere overnight.
-
Treat the cells with a constant, sub-maximal concentration of a VDR agonist (e.g., 10 nM calcitriol) and varying concentrations of the test antagonist.[13]
-
Incubate for 16-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percent inhibition of the agonist-induced signal for each concentration of the antagonist and determine the IC50 value.
-
This assay confirms that the antagonist can inhibit the expression of a key endogenous VDR target gene, CYP24A1. CYP24A1 encodes the enzyme that catabolizes calcitriol and its expression is strongly induced by VDR activation.[14][15]
-
Objective: To verify that the antagonist blocks the transcription of a native VDR target gene in a relevant cell type.
-
Materials:
-
A cell line that expresses VDR and is responsive to calcitriol (e.g., human keratinocytes, colon cancer cells).
-
VDR agonist (calcitriol) and test antagonist.
-
Reagents for RNA extraction and cDNA synthesis.
-
Primers for CYP24A1 and a housekeeping gene (e.g., GAPDH).
-
qPCR master mix and a real-time PCR instrument.
-
-
Protocol:
-
Culture cells and treat with the VDR agonist in the presence or absence of the test antagonist for a suitable time (e.g., 12-24 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for CYP24A1 and a housekeeping gene.
-
Analyze the data using the comparative Ct (2-ΔΔCt) method to determine the fold change in CYP24A1 expression relative to the control.[16] A potent antagonist should significantly reduce the agonist-induced upregulation of CYP24A1.
-
References
- 1. Identification of a Vitamin-D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are VDR antagonists and how do they work? [synapse.patsnap.com]
- 3. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Highly potent vitamin D receptor antagonists: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Different molecular mechanisms of vitamin D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. VDR and CYP24A1 Expression Analysis in Iranian Relapsing-Remitting Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo contribution of Cyp24a1 promoter vitamin D response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CYP24A1 and CYP27B1 Polymorphisms Modulate Vitamin D Metabolism in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PF-219061: A Selective Dopamine D3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the experimental results for PF-219061, a selective dopamine D3 receptor agonist. Developed by Pfizer for the potential treatment of female sexual dysfunction, PF-219061 demonstrated high potency and selectivity in preclinical studies. Although its clinical development was discontinued, the available data provides valuable insights for researchers in the field of dopamine receptor pharmacology and sexual dysfunction therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visually represents relevant biological pathways and workflows to facilitate a clear comparison with other dopamine agonists.
Introduction to PF-219061
PF-219061 is a potent and highly selective agonist for the dopamine D3 receptor.[1] It was investigated as a potential treatment for female sexual dysfunction but did not progress to clinical trials.[1] Preclinical data indicate an EC50 of 15 nM for the dopamine D3 receptor, highlighting its significant potency.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for PF-219061 and selected comparator dopamine agonists. This data has been compiled from various preclinical and clinical studies to provide a comparative overview of their pharmacological profiles.
Table 1: In Vitro Pharmacological Profile of Dopamine Receptor Agonists
| Compound | Target Receptor(s) | EC50 (nM) | Selectivity | Reference |
| PF-219061 | Dopamine D3 | 15 | High for D3 | [2] |
| Apomorphine | Dopamine D1/D2-like | - | Non-selective | [3][4] |
| Pramipexole | Dopamine D2/D3 | - | Preferential for D3 | |
| Ropinirole | Dopamine D2/D3 | - | - |
Note: EC50 values for comparator compounds can vary depending on the specific assay conditions and are therefore not listed as a single value. Further details can be found in the referenced literature.
Table 2: Investigational Use in Sexual Dysfunction
| Compound | Indication | Key Findings in Female Models/Patients | Reference |
| PF-219061 | Female Sexual Dysfunction | Preclinical investigation | [1] |
| Apomorphine | Female Sexual Arousal Disorder | Inconclusive results, some studies showed improved arousal and lubrication.[4] | [3][4] |
| Flibanserin | Hypoactive Sexual Desire Disorder | Approved for HSDD in premenopausal women.[4] | [4] |
| Bremelanotide | Hypoactive Sexual Desire Disorder | Approved for HSDD in premenopausal women. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and comparison of results. The following sections outline the typical experimental protocols used in the evaluation of dopamine agonists like PF-219061.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional potency of a compound at specific dopamine receptor subtypes.
Typical Protocol:
-
Cell Culture: Stably transfected cell lines (e.g., CHO or HEK293) expressing the human dopamine D2 or D3 receptor are cultured under standard conditions.
-
Membrane Preparation: Cell membranes are harvested and prepared for binding assays.
-
Radioligand Binding Assay:
-
Membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2/D3 receptors) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
After incubation, bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured by liquid scintillation counting.
-
IC50 values (the concentration of the compound that inhibits 50% of specific radioligand binding) are calculated and converted to Ki values (inhibition constant).
-
-
Functional Assay (e.g., GTPγS Binding Assay):
-
Cell membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS.
-
Agonist binding to the G-protein coupled receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit.
-
The amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
EC50 values (the concentration of the compound that produces 50% of the maximal response) and Emax (maximal effect) are determined.
-
In Vivo Models of Sexual Function
Objective: To evaluate the pro-sexual effects of a compound in animal models.
Typical Protocol for Female Rodent Models:
-
Animal Model: Ovariectomized female rats are often used to control for hormonal fluctuations. Hormonal priming (e.g., with estradiol and progesterone) is typically performed to induce sexual receptivity.
-
Drug Administration: The test compound (e.g., PF-219061) is administered via a relevant route (e.g., subcutaneous, intraperitoneal, or intranasal).
-
Behavioral Testing:
-
Proceptive Behaviors: Behaviors indicating sexual motivation, such as ear wiggling, hopping, and darting, are quantified.
-
Receptive Behaviors: The lordosis posture in response to mounting by a male is measured to assess sexual receptivity.
-
Paced Mating: The female controls the timing of sexual contact, which can provide insights into sexual motivation.
-
-
Data Analysis: Behavioral scores are compared between drug-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Conclusion
PF-219061 is a potent and selective dopamine D3 receptor agonist that showed promise in preclinical models relevant to female sexual dysfunction. While it did not proceed to clinical trials, the available data, when compared with other dopamine agonists and treatments for female sexual dysfunction, provides a valuable reference for ongoing research and development in this area. The detailed experimental protocols and visual representations of pathways and workflows included in this guide are intended to support researchers in designing and interpreting future studies in the field of sexual medicine and dopamine pharmacology.
References
A Comparative Analysis of PF-219061 and Other Selective Dopamine D3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The dopamine D3 receptor has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders. This has driven the development of selective D3 receptor agonists, each with unique pharmacological profiles. This guide provides an in-depth comparison of PF-219061, a potent and highly selective D3 agonist, with other notable selective D3 agonists, namely pramipexole and ML417. We present a comprehensive analysis of their binding affinities, functional potencies, and selectivity, supported by detailed experimental data and protocols.
Overview of Compared D3 Agonists
PF-219061 is a selective dopamine D3 receptor agonist that was under development by Pfizer for the potential treatment of female sexual dysfunction.[1] While it did not proceed to clinical trials, its high potency and selectivity have made it a valuable research tool.[1]
Pramipexole is a well-established dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. It exhibits a preference for the D3 receptor over the D2 receptor.[2][3]
ML417 is a more recently developed, highly selective D3 receptor agonist identified through high-throughput screening.[4][5][6] It serves as a valuable tool for studying D3 receptor function with minimal off-target effects at other dopamine receptors.[4][5][6]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for PF-219061, pramipexole, and ML417, allowing for a direct comparison of their performance at the dopamine D2 and D3 receptors.
Table 1: Receptor Binding Affinity (Ki)
| Compound | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity Ratio |
| PF-219061 | 0.9 | 63 | 70 |
| Pramipexole | 0.5 | 3.9 | 7.8 |
| ML417 | ~4,000 | >10,000 | >2.5 |
Lower Ki values indicate higher binding affinity. The D2/D3 selectivity ratio is calculated as Ki(D2) / Ki(D3).
Table 2: Functional Potency (EC50) and Efficacy (Emax)
| Compound | Assay Type | D3 EC50 (nM) | D3 Emax (%) | D2 EC50 (nM) | D2 Emax (%) |
| PF-219061 | GTPγS | 15 | 100 | 1100 | 100 |
| Pramipexole | Microphysiometry | ~40 | 100 | ~400 | 100 |
| ML417 | β-arrestin | 36 | 100 | >10,000 | - |
Lower EC50 values indicate greater potency. Emax represents the maximal response of the agonist relative to a full agonist.
Key Advantages of PF-219061
Based on the presented data, PF-219061 demonstrates several advantages over other selective D3 agonists:
-
High Potency: With an EC50 of 15 nM in a functional GTPγS assay, PF-219061 is a highly potent agonist at the D3 receptor.
-
Excellent Selectivity: PF-219061 exhibits a 70-fold selectivity for the D3 receptor over the D2 receptor in terms of binding affinity. This is significantly higher than that of pramipexole (7.8-fold). This high selectivity minimizes the potential for off-target effects mediated by D2 receptor activation.
-
Full Agonist Activity: PF-219061 acts as a full agonist at both D3 and D2 receptors, eliciting a maximal response.
While ML417 shows exceptional selectivity, its binding affinity for the D3 receptor is considerably lower than that of PF-219061. Pramipexole, although a potent D3 agonist, has significantly lower selectivity compared to PF-219061.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies behind the presented data, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: GTPγS Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for D2/D3 Receptors
This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for dopamine D2 and D3 receptors.
-
Membrane Preparation: Membranes from cells stably expressing human D2 or D3 receptors are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation. The final pellet is resuspended in the assay buffer.
-
Assay Components: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radioligand (e.g., [3H]-spiperone at a concentration near its Kd), and varying concentrations of the unlabeled test compound (e.g., PF-219061).[7][8][9][10] Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., haloperidol).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 120 minutes).[11]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Measurement: The radioactivity retained on the filters is measured using a scintillation counter.[11]
-
Data Analysis: The data are analyzed using non-linear regression to generate competition curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay for Gi-Coupled Receptors
This protocol measures the functional potency (EC50) and efficacy (Emax) of an agonist at Gi-coupled receptors like the D3 receptor.
-
Membrane Preparation: Membranes from cells expressing the D3 receptor are prepared as described for the radioligand binding assay.
-
Assay Components: The assay mixture contains the cell membranes, the non-hydrolyzable GTP analog [35S]GTPγS, GDP, and varying concentrations of the agonist (e.g., PF-219061).[4][10][12][13]
-
Incubation: The reaction is initiated by the addition of the agonist and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow for agonist-stimulated G protein activation and subsequent [35S]GTPγS binding.[14]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed to remove unbound [35S]GTPγS.
-
Measurement: The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.[15]
-
Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist).
Forskolin-Stimulated cAMP Accumulation Assay for Gi-Coupled Receptors
This assay also measures the functional activity of an agonist at Gi-coupled receptors by quantifying the inhibition of adenylyl cyclase activity.
-
Cell Culture: Cells expressing the D3 receptor are cultured in appropriate media.
-
Assay Procedure: Cells are typically pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[16] They are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the D3 agonist.[16]
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.[17][18][19]
-
Data Analysis: The agonist's ability to inhibit forskolin-stimulated cAMP production is measured. The data are plotted as a dose-response curve to determine the IC50 (the concentration of the agonist that causes 50% inhibition of the forskolin-stimulated cAMP level).
References
- 1. PF-219,061 - Wikipedia [en.wikipedia.org]
- 2. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 3. dspace.ut.ee [dspace.ut.ee]
- 4. Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery, Optimization, and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding assays [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. pnas.org [pnas.org]
- 17. innoprot.com [innoprot.com]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. innoprot.com [innoprot.com]
A Comparative Guide to PF 219061 and Other Tool Compounds for Studying D3 Receptors
For Researchers, Scientists, and Drug Development Professionals
The dopamine D3 receptor, a key player in cognitive and emotional functions, has emerged as a significant therapeutic target for a range of neuropsychiatric disorders. To facilitate research in this area, a variety of pharmacological tools have been developed. This guide provides an objective comparison of PF 219061, a potent D3 receptor agonist, with other commonly used tool compounds. The comparison is based on their binding affinities, functional potencies, and selectivity profiles, supported by experimental data and detailed methodologies.
Overview of this compound
This compound is a selective and potent agonist for the dopamine D3 receptor, with a reported EC50 of 15 nM.[1] Developed by Pfizer, it was initially investigated for the treatment of female sexual dysfunction but did not advance to clinical trials.[2] Its high affinity and selectivity for the D3 receptor make it a valuable tool for elucidating the physiological and pathological roles of this receptor.
Comparative Data of D3 Receptor Tool Compounds
To provide a clear comparison, the following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other selected D3 receptor ligands.
Table 1: Binding Affinities (Ki, nM) at Dopamine Receptors
| Compound | D1 | D2 | D3 | D4 | D5 | D2/D3 Selectivity Ratio |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pramipexole | No affinity up to 10⁻⁴ M | 79,500 | 970 | Data not available | No affinity up to 10⁻⁴ M | ~82 |
| 7-OH-DPAT | Data not available | >114 | 0.57 | Data not available | Data not available | >200 |
| Quinpirole | Data not available | High affinity | High affinity | Data not available | Data not available | D3 > D2 |
| Raclopride | Data not available | 1.8 | 3.5 | Data not available | Data not available | ~0.5 |
| FAUC 329 | Data not available | High selectivity for D3 | 1.2 (for derivative 3) | Data not available | Data not available | High |
| Cariprazine | Data not available | 0.49-0.71 | 0.085-0.3 | Data not available | Data not available | ~5-8 |
Note: Ki values can vary depending on the experimental conditions and tissues/cell lines used.
Table 2: Functional Potencies (EC50/IC50, nM) at D3 Receptor
| Compound | Functional Activity | cAMP Assay | β-Arrestin Recruitment Assay |
| This compound | Agonist | 15 | Data not available |
| Pramipexole | Full Agonist | Data not available | Full agonist activity observed |
| 7-OH-DPAT | Agonist | Data not available | Data not available |
| Quinpirole | Full Agonist | EC50 ~2.9 | EC50 ~2.6 |
| Raclopride | Antagonist | Data not available | Data not available |
| FAUC 329 | Partial Agonist | Data not available | Data not available |
| Cariprazine | Partial Agonist | pEC50 8.58 (Emax 71%) | Partial agonist/antagonist activity observed |
Note: EC50/IC50 values can vary depending on the specific assay conditions and cell lines used.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of D3 receptor activation by these compounds, it is essential to consider the downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate the canonical D3 receptor signaling cascade and a typical experimental workflow for a radioligand binding assay.
Caption: D3 receptor signaling pathways.
Caption: Radioligand binding assay workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental data. Below are outlines for key assays used to characterize D3 receptor ligands.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Cell membranes expressing the dopamine receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radioligand (e.g., [³H]-spiperone) and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[3][4]
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation. Since D3 receptors are typically Gi/o-coupled, agonists will inhibit adenylyl cyclase and decrease cAMP levels.
-
Cell Culture: Cells stably expressing the D3 receptor are cultured in appropriate media.
-
Cell Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the test compound.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) values are determined by plotting the cAMP concentration against the log concentration of the test compound.[5][6][7][8]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.
-
Cell Line: A cell line is used that co-expresses the D3 receptor fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Compound Addition: The cells are treated with varying concentrations of the test compound.
-
Enzyme Complementation: Agonist binding to the D3 receptor induces a conformational change, leading to the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, resulting in the formation of a functional enzyme.
-
Signal Detection: A substrate for the reconstituted enzyme is added, and the resulting chemiluminescent or fluorescent signal is measured.
-
Data Analysis: The EC50 value for β-arrestin recruitment is determined from the dose-response curve.[9][10]
Conclusion
This compound is a valuable tool for studying the D3 receptor due to its high potency and selectivity. However, the choice of the most appropriate tool compound depends on the specific research question. For studies requiring a full agonist with high D3 selectivity, this compound and 7-OH-DPAT are excellent choices. For investigating D2/D3 receptor interactions, compounds with mixed pharmacology like pramipexole or cariprazine may be more suitable. Raclopride serves as a well-characterized antagonist for blocking D2/D3 receptor activity.
Researchers should carefully consider the binding affinity, functional activity, and selectivity profile of each compound, as summarized in this guide, to select the most appropriate tool for their experimental needs. The provided experimental protocols offer a foundation for conducting these characterizations in a standardized manner, facilitating data comparison across different studies.
References
- 1. Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Reproducibility of PF-219061 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the dopamine D3 receptor agonist PF-219061 and its alternatives. Due to the limited publicly available data on PF-219061, a direct assessment of the reproducibility of its effects across different lab settings is challenging. This guide, therefore, focuses on presenting the available information on PF-219061 and comparing its pharmacological profile with more extensively studied dopamine D3 receptor agonists.
PF-219061 is a potent and selective agonist for the dopamine D3 receptor.[1] Developed by Pfizer, it was investigated for the potential treatment of female sexual dysfunction but did not advance to clinical trials.[1] Its mechanism of action is centered on its high affinity and functional agonism at the dopamine D3 receptor, a G-protein coupled receptor (GPCR) involved in various physiological and behavioral processes.
Comparative Analysis of Dopamine D3 Receptor Agonists
To provide a context for the performance of PF-219061, this section compares its reported in vitro potency with that of other well-characterized dopamine D3 receptor agonists: Pramipexole, Ropinirole, and 7-OH-DPAT.
| Compound | Target Receptor | Assay Type | Reported Value (nM) | Organism/Cell Line | Reference |
| PF-219061 | Dopamine D3 | Functional Assay (EC50) | 15 | Not Specified | [2] |
| Pramipexole | Dopamine D3 | Binding Affinity (Ki) | 0.5 - 5 | Human/Rat | Not Specified |
| Functional Assay (EC50) | 1.3 | Not Specified | Not Specified | ||
| Ropinirole | Dopamine D3 | Binding Affinity (Ki) | 1.4 - 2.9 | Human | Not Specified |
| Functional Assay (pEC50) | 8.4 | Human D3 in CHO cells | Not Specified | ||
| 7-OH-DPAT | Dopamine D3 | Binding Affinity (Ki) | 0.57 | Human D3 | [3] |
Experimental Protocols
The characterization of dopamine D3 receptor agonists like PF-219061 typically involves a series of in vitro and in vivo experiments to determine their binding affinity, functional potency, selectivity, and physiological effects. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the dopamine D3 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the dopamine D3 receptor.
Materials:
-
Cell membranes prepared from cells expressing the dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand with high affinity for the D3 receptor (e.g., [³H]-Spiperone, [³H]-7-OH-DPAT).
-
Test compound (e.g., PF-219061).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
This assay measures the functional potency (EC50) of a dopamine D3 receptor agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP).
Objective: To determine the concentration-response curve of a test compound for the inhibition of adenylyl cyclase activity.
Materials:
-
Whole cells expressing the dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (e.g., PF-219061).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture medium.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Generate a concentration-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound.
-
The EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect, is determined from this curve.
Visualizations
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist like PF-219061, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of ion channel activity.
Caption: Dopamine D3 Receptor Signaling Pathway.
Experimental Workflow for Characterizing a D3 Receptor Agonist
The following diagram illustrates a typical workflow for the preclinical characterization of a novel dopamine D3 receptor agonist.
Caption: Experimental Workflow for D3 Agonist Characterization.
Reproducibility of PF-219061 Effects
A comprehensive assessment of the reproducibility of PF-219061's effects is hampered by the limited number of peer-reviewed publications detailing its pharmacological and physiological effects. A single study by Pfizer researchers focused on the predictability of its intranasal pharmacokinetics in humans based on preclinical data in rats and dogs.[4] This study demonstrated that PF-219061 has low oral bioavailability and that intranasal administration significantly improves its systemic exposure.[4] While this provides valuable in vivo data, it does not address the reproducibility of its primary efficacy as a dopamine D3 receptor agonist in different laboratory settings.
The EC50 value of 15 nM is reported by a commercial vendor, but without access to the primary data and experimental conditions, it is difficult to independently verify this value or compare it with data from other labs.[2]
Conclusion
PF-219061 is a potent and selective dopamine D3 receptor agonist that showed promise in preclinical development for female sexual dysfunction. However, the lack of extensive, publicly available, peer-reviewed data makes it challenging to definitively assess the reproducibility of its effects. For researchers considering the use of a dopamine D3 receptor agonist, more extensively characterized compounds such as pramipexole, ropinirole, and 7-OH-DPAT offer a more robust body of literature for comparison and replication of findings. Future research on PF-219061 would require independent validation of its in vitro and in vivo pharmacological properties to establish a reliable and reproducible profile.
References
- 1. PF-219,061 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Predictability of intranasal pharmacokinetics in man using pre-clinical pharmacokinetic data with a dopamine 3 receptor agonist, PF-219061 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: PF-219061 Versus Gold Standard Dopamine D3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational dopamine D3 receptor agonist PF-219061 against the established gold standard D3 agonists, pramipexole and ropinirole. The information presented herein is collated from various preclinical studies to offer a comparative overview of their binding affinities, functional potencies, and selectivity profiles.
Executive Summary
Dopamine D3 receptors are a key therapeutic target for a range of neurological and psychiatric disorders. While several D3 receptor agonists are clinically available, the development of agents with improved selectivity and specific functional activity remains an active area of research. PF-219061 is a novel compound with reported high selectivity for the D3 receptor. This guide benchmarks its performance against pramipexole and ropinirole, two widely used D3-preferring agonists in clinical practice. The data presented is intended to aid researchers in evaluating the potential of PF-219061 in various therapeutic contexts.
Comparative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters for PF-219061, pramipexole, and ropinirole at dopamine D2 and D3 receptors. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D2/D3 Selectivity Ratio (Ki D2 / Ki D3) |
| PF-219061 | Data Not Available | Data Not Available | Reported to have high D3 selectivity[1] |
| Pramipexole | 3.9[2] | 0.5[2] | ~7.8 |
| Ropinirole | 29[3] | Data Not Available (reported 10-20 fold higher affinity for D3 than D2)[3] | ~10-20 |
Note: A higher D2/D3 selectivity ratio indicates greater selectivity for the D3 receptor.
Table 2: Functional Agonist Potency (EC50, nM) and Efficacy (Emax)
| Compound | D2 Receptor | D3 Receptor |
| EC50 (nM) | Emax (%) | |
| PF-219061 | >10,000 | Data Not Available |
| Pramipexole | Data Not Available | Full Agonist[4] |
| Ropinirole | ~40 (pEC50 = 7.4)[5] | Full Agonist[5] |
Note: EC50 is the concentration of an agonist that gives half-maximal response. Emax is the maximum response achievable by an agonist. pEC50 is the negative logarithm of the EC50 value.
Signaling Pathways and Experimental Workflows
To understand the pharmacological evaluation of these D3 agonists, it is essential to visualize the underlying signaling pathways and the experimental procedures used to characterize them.
Dopamine D3 Receptor Signaling Pathway
Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o pathway. Upon agonist binding, this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified Dopamine D3 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. This is typically achieved through competition assays where the test compound competes with a radiolabeled ligand for binding to the receptor.
Caption: Workflow for a Radioligand Binding Assay.
Experimental Workflow: cAMP Functional Assay
Functional assays, such as the cAMP inhibition assay, are used to determine the potency (EC50) and efficacy (Emax) of an agonist. For Gi/o-coupled receptors like D3, agonist activation leads to a decrease in forskolin-stimulated cAMP levels.
Caption: Workflow for a cAMP Functional Assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for the key assays used to characterize D3 receptor agonists.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2 and D3 receptors.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing either human dopamine D2 or D3 receptors are cultured in appropriate media.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone, a D2/D3 antagonist).
-
Varying concentrations of the unlabeled test compound (e.g., PF-219061, pramipexole, or ropinirole).
-
Cell membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., haloperidol).
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.
-
Filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound as an agonist at dopamine D3 receptors.
-
Cell Culture:
-
CHO cells stably expressing the human dopamine D3 receptor are seeded into 96-well plates and cultured overnight.
-
-
Assay Procedure:
-
The culture medium is removed, and cells are washed with a serum-free medium or assay buffer.
-
Cells are pre-incubated with varying concentrations of the test agonist (e.g., PF-219061, pramipexole, or ropinirole) for a short period.
-
A fixed concentration of forskolin (an adenylyl cyclase activator) is then added to all wells (except for the basal control) to stimulate cAMP production.
-
The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
The amount of cAMP produced in the presence of the agonist is compared to the amount produced with forskolin alone.
-
The data is plotted as the percentage inhibition of forskolin-stimulated cAMP accumulation versus the log concentration of the agonist.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 (potency) and Emax (maximum inhibition, or efficacy) of the agonist.
-
Discussion and Interpretation
The available data suggests that PF-219061 is a potent and highly selective D3 receptor agonist. Its reported >1000-fold functional selectivity for D3 over D2 receptors is a significant feature that distinguishes it from pramipexole and ropinirole, which exhibit more modest D3 selectivity.
-
Pramipexole demonstrates high affinity for both D2 and D3 receptors, with a preference for the D3 subtype. It is a full agonist at both receptors.[4]
-
Ropinirole also shows a preference for the D3 receptor, with approximately 10- to 20-fold higher affinity and 10-fold higher functional potency at D3 compared to D2 receptors.[3][5] It is also a full agonist.[5]
Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential of PF-219061 and how its distinct pharmacological profile translates into clinical outcomes compared to the established gold standard D3 agonists.
References
- 1. PF-219,061 - Wikipedia [en.wikipedia.org]
- 2. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PF-219061: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of PF-219061, a selective dopamine D3 receptor agonist. Due to the absence of a specific Safety Data Sheet (SDS) for PF-219061, this guidance is based on the chemical properties of its constituent functional groups: a phenol and a morpholine moiety.
Understanding the Chemical Hazards
PF-219061, with the IUPAC name (R)-3-(4-propylmorpholin-2-yl)phenol, incorporates two key chemical structures that inform its handling and disposal protocols. Phenolic compounds are known to be toxic and corrosive, while morpholine is a flammable and corrosive substance. Therefore, PF-219061 should be treated as hazardous waste.
Personal Protective Equipment (PPE) and Handling
Before handling PF-219061, it is imperative that all personnel are equipped with the appropriate personal protective equipment (PPE). All handling procedures should be conducted in a well-ventilated chemical fume hood.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact with the potentially toxic and corrosive compound. |
| Eye Protection | Tightly fitting safety goggles and a face shield. | To protect against splashes and aerosols. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
| Spill Size | Containment and Cleanup Procedure |
| Small Spills (within a chemical fume hood) | 1. Ensure proper PPE is worn. 2. Contain the spill using an inert absorbent material (e.g., vermiculite, sand). 3. Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container. 4. Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse. |
| Large Spills (or spills outside a fume hood) | 1. Evacuate the immediate area and alert personnel. 2. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. 3. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Protocol for PF-219061
The primary and recommended method for the disposal of PF-219061 is through incineration at a licensed and approved chemical waste disposal facility.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all PF-219061 waste, including pure compound, contaminated solutions, and any spill cleanup materials, in a clearly labeled, sealed, and leak-proof container.
-
Labeling: The container must be labeled as "Hazardous Waste" and should include the chemical name "PF-219061" and a description of its contents.
-
Storage: Store the hazardous waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not attempt to dispose of PF-219061 down the drain or in regular trash.
Experimental Protocols
While specific experimental protocols for PF-219061 are not the focus of this disposal guide, any experimental design should incorporate a clear plan for the collection and disposal of all waste generated, following the procedures outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of PF-219061.
Caption: Logical workflow for the safe disposal of PF-219061.
Essential Safety and Logistical Information for Handling PF-219061
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of PF-219061, a potent and selective dopamine D3 receptor agonist. Given that PF-219061 was an investigational drug that did not advance to clinical trials, comprehensive public safety data is limited. Therefore, this document is based on best practices for handling potent pharmaceutical compounds in a laboratory setting. It is imperative to supplement this information with a thorough internal risk assessment and to consult with your institution's environmental health and safety (EHS) department.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like PF-219061. The required level of PPE depends on the specific laboratory procedure, the quantity of the compound being handled, and its physical form (e.g., powder or solution).
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with safety glasses. - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving with nitrile or neoprene gloves. - Disposable sleeves. | High risk of aerosolization and inhalation of a potent powder. Full respiratory protection and double gloving are essential to prevent exposure. |
| Solution Preparation | - Work within a certified chemical fume hood. - Standard lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but there is still a potential for splashes and spills. |
| In-vitro/In-vivo Dosing | - Lab coat. - Safety glasses. - Appropriate chemical-resistant gloves. | To protect from accidental skin contact or splashes during experimental procedures. |
II. Quantitative Data
Due to the limited public information available for PF-219061, many of its specific physical, chemical, and toxicological properties have not been officially documented. The following tables summarize the known information and highlight the data that should be determined experimentally under controlled conditions before extensive use.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₂ | Wikipedia[1] |
| Molar Mass | 221.30 g/mol | Wikipedia[1] |
| Appearance | To be determined | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | To be determined | - |
| Vapor Pressure | Not available | - |
Toxicological Properties
| Property | Value | Notes |
| Acute Toxicity (LD50) | Not available | As a potent dopamine D3 agonist, it is expected to have significant physiological effects at low doses. |
| Occupational Exposure Limit (OEL) | Not established | Handle as a potent compound and minimize all potential exposures. |
| Known Health Effects | Not fully characterized | May cause effects related to the dopaminergic system, such as changes in mood, movement, and hormonal regulation. |
III. Experimental Protocol: Safe Weighing of a Potent Compound
This protocol outlines the steps for safely weighing a potent, non-radiolabeled powder like PF-219061.
-
Preparation:
-
Ensure the balance is located inside a certified chemical fume hood or a ventilated balance enclosure.
-
Decontaminate the weighing area and all necessary equipment (spatulas, weigh boats, etc.) before and after use.
-
Prepare a designated, sealed waste container for all disposable items that will come into contact with the compound.
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE as specified in the "Weighing and Dispensing" section of the PPE table above.
-
-
Weighing Procedure:
-
Tare the weigh boat on the analytical balance.
-
Carefully transfer the desired amount of PF-219061 powder to the weigh boat using a dedicated spatula.
-
Minimize the creation of dust by handling the powder gently.
-
Once the desired weight is obtained, securely close the primary container of PF-219061.
-
Record the weight and other relevant details in the lab notebook.
-
-
Post-Weighing:
-
Carefully transfer the weighed powder to the designated vessel for the next step of the experiment.
-
Decontaminate the spatula and the weighing area.
-
Dispose of the weigh boat and any other contaminated disposable items in the designated hazardous waste container.
-
Doff PPE in the correct sequence to avoid cross-contamination.
-
IV. Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of the compound in the laboratory is essential for safety and compliance.
Operational Plan
-
Receiving: Upon receipt, inspect the container for any damage. Log the compound into the chemical inventory system.
-
Storage: Store PF-219061 in a secure, well-ventilated, and clearly labeled location, away from incompatible materials. Follow any specific storage temperature recommendations from the supplier.
-
Handling: All handling of PF-219061, especially in its powdered form, should be conducted in a designated area within a certified chemical fume hood or other appropriate containment device.
-
Documentation: Maintain accurate records of the amount of compound used and the date of use.
Disposal Plan
-
Solid Waste: All disposable items contaminated with PF-219061 (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing PF-219061 should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Decontamination: All non-disposable equipment that comes into contact with PF-219061 must be decontaminated using a validated procedure.
-
Final Disposal: All hazardous waste must be disposed of through the institution's certified hazardous waste management program.
V. Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Small Spill (in a fume hood): Decontaminate the area using an appropriate method. Collect all cleanup materials in a sealed hazardous waste container.
-
Large Spill (or any spill outside of a fume hood): Evacuate the immediate area. Alert others and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
VI. Visualizations
Diagram 1: Workflow for Safe Handling of PF-219061
Caption: Workflow for the safe handling of PF-219061 from preparation to disposal.
Diagram 2: Emergency Response for Accidental Exposure
Caption: Decision-making process for emergency response to accidental exposure to PF-219061.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
